5-(Dimethylamino)-3(2H)-pyridazinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9(2)5-3-6(10)8-7-4-5/h3-4H,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCIIVBXVVCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)NN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518239 | |
| Record name | 5-(Dimethylamino)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82226-43-5 | |
| Record name | 5-(Dimethylamino)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Dimethylamino)-3(2H)-pyridazinone (CAS: 82226-43-5)
Disclaimer: Detailed experimental data and specific biological activities for 5-(Dimethylamino)-3(2H)-pyridazinone (CAS: 82226-43-5) are not extensively available in the public domain. This guide provides a comprehensive overview based on the known properties of the pyridazinone chemical class and data from closely related analogs. The experimental protocols and proposed mechanisms of action are illustrative and based on established scientific principles for this family of compounds.
Introduction
This compound is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is recognized as a "privileged structure" in medicinal and agricultural chemistry due to the diverse biological activities exhibited by its derivatives.[1] These activities include herbicidal, anticancer, anti-inflammatory, analgesic, and cardiovascular effects.[2][3] This technical guide provides a summary of the known physicochemical properties and a hypothesized biological profile for this compound, targeting researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. Due to the limited availability of specific experimental data for this compound, a comparative table with a structurally related pyridazinone derivative, 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, is provided for context.
Table 1: Physicochemical Properties
| Property | This compound | 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (CAS: 3707-98-0) |
| CAS Number | 82226-43-5 | 3707-98-0 |
| Molecular Formula | C₆H₉N₃O[1] | C₁₂H₁₂ClN₃O[4] |
| Molecular Weight | 139.16 g/mol [1] | 249.69 g/mol [4] |
| Physical Form | Solid (predicted) | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
Spectroscopic Data:
Proposed Synthesis
A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on general methods for the synthesis of pyridazinone and 5-aminopyridazinone derivatives. A common method involves the cyclization of a γ-keto acid with a hydrazine derivative.
Proposed Experimental Protocol: Synthesis of this compound
This proposed synthesis involves a two-step process starting from a suitable precursor.
Step 1: Synthesis of a 5-amino-3(2H)-pyridazinone precursor.
A general method for the synthesis of 5-aminopyrazoles, which can be analogous to the synthesis of 5-aminopyridazinones, involves the condensation of β-ketonitriles with hydrazines.[5][6]
Step 2: N,N-dimethylation of the 5-amino group.
-
Reaction Setup: To a solution of the 5-amino-3(2H)-pyridazinone precursor (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).
-
Addition of Methylating Agent: While stirring at room temperature, add methyl iodide (2.2 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Hypothesized Biological Activity and Mechanism of Action
While the specific biological activity of this compound has not been documented, many pyridazinone derivatives with a 5-amino or substituted amino group exhibit potent herbicidal activity .[2][7][8] The structurally related compound, 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, is a known herbicide.[2]
Proposed Mechanism of Action: Inhibition of Photosynthesis
The primary mode of action for many pyridazinone herbicides is the inhibition of photosynthesis.[7][8] This occurs through the following proposed steps:
-
Inhibition of the Hill Reaction: The compound is predicted to inhibit the light-dependent reactions of photosynthesis, specifically the electron transport chain in photosystem II (PSII).
-
Interference with Chloroplast Development: At higher concentrations, some pyridazinone herbicides are known to interfere with the normal development of chloroplasts, leading to bleaching of the plant tissues.[7][8]
Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound as a photosynthetic inhibitor.
References
- 1. This compound|CAS 82226-43-5 [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. sarpublication.com [sarpublication.com]
- 4. 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | C12H12ClN3O | CID 77298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 8. oipub.com [oipub.com]
Physicochemical Properties of 5-(Dimethylamino)-3(2H)-pyridazinone: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential mechanisms of action of 5-(Dimethylamino)-3(2H)-pyridazinone. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Physicochemical Properties
This compound is a pyridazinone derivative with the molecular formula C6H9N3O.[1][2] The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[1] The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt. It is important to note that while some data is specific to the target compound, other values are derived from closely related pyridazinone derivatives and are provided for comparative purposes.
| Property | Value | CAS Number | Source |
| IUPAC Name | 5-(dimethylamino)pyridazin-3-one | 82226-43-5 | - |
| Molecular Formula | C6H9N3O | 82226-43-5 | [1][2] |
| Molecular Weight | 139.16 g/mol | 82226-43-5 | [1][2] |
| CAS Number | 82226-43-5 | - | [2][3] |
| Hydrochloride CAS Number | 41773-19-7 | - | - |
| Hydrochloride Molecular Formula | C6H10ClN3O | 41773-19-7 | - |
| Hydrochloride Molecular Weight | 175.62 g/mol | 41773-19-7 | - |
| LogP | -0.20 | 82226-43-5 | [2] |
| Form | Solid | 82226-43-5 | [2] |
| Purity | ≥95% | 82226-43-5 | [2] |
Synthesis and Experimental Protocols
Representative Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for producing substituted pyridazinone derivatives, which could be adapted for this compound.
General Experimental Protocol for Pyridazinone Synthesis
The following is a representative protocol based on the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones, which are common precursors.
Materials:
-
Appropriate γ-ketoacid (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
A solution of the γ-ketoacid in ethanol is prepared in a round-bottom flask.
-
Hydrazine hydrate is added dropwise to the solution with stirring.
-
The reaction mixture is heated to reflux and maintained at that temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system to yield the 4,5-dihydropyridazin-3(2H)-one.
-
Further modifications, such as dehydrogenation to form the pyridazinone ring and subsequent amination and dimethylation, would be required to obtain this compound. A general method for N-methylation of amines involves the use of dimethyl sulfoxide (DMSO) in the presence of formic acid.[4]
Potential Biological Activity and Signaling Pathways
Pyridazinone derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1] The specific biological targets and signaling pathways for this compound have not been explicitly elucidated in the available literature. However, based on the activities of structurally related compounds, two likely mechanisms of action are the inhibition of phosphodiesterase 4 (PDE4) and cyclooxygenase-2 (COX-2).
Phosphodiesterase 4 (PDE4) Inhibition Pathway
PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation.[5] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[5][6] PKA activation has downstream anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like TNF-α and interleukins.[5]
Cyclooxygenase-2 (COX-2) Inhibition Pathway
COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] Selective inhibition of COX-2 is a common strategy for anti-inflammatory drugs. Pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[9][10][11] By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in drug discovery. Its physicochemical properties are foundational to understanding its behavior in biological systems. While a definitive and detailed experimental protocol for its synthesis requires further elucidation, established methods for pyridazinone synthesis provide a clear path for its preparation. The likely mechanisms of action, through inhibition of PDE4 or COX-2, position this compound and its derivatives as promising candidates for the development of novel anti-inflammatory and other therapeutic agents. Further research is warranted to fully characterize its biological activity and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 8. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 9. Pyridazinones as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 11. ovid.com [ovid.com]
5-(Dimethylamino)-3(2H)-pyridazinone molecular structure and formula
An In-depth Technical Guide on 5-(Dimethylamino)-3(2H)-pyridazinone: Structure, Synthesis, and Biological Potential
Disclaimer: this compound is a heterocyclic compound primarily utilized as a chemical intermediate. As such, detailed public data regarding its specific biological activity, experimental protocols, and physical properties are limited. This guide provides core information on the molecule and extrapolates technical details based on well-documented research into the broader class of pyridazinone derivatives, which are of significant interest to researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Formula
This compound is a derivative of pyridazinone, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms and a carbonyl group. The structure is characterized by a dimethylamino substituent at the C5 position of the pyridazinone ring. This functionalization makes it a versatile building block for creating more complex molecules with diverse pharmacological profiles.
The pyridazinone core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.
Key Identifiers and Properties
| Property | Value (Parent Compound) | Value (Hydrochloride Salt) | Reference(s) |
| Molecular Formula | C₆H₉N₃O | C₆H₁₀ClN₃O | [1][2] |
| Molecular Weight | 139.16 g/mol | 175.62 g/mol | [1] |
| CAS Number | 82226-43-5 | 41773-19-7 | [1][3] |
| Canonical SMILES | CN(C)C1=CC=C(NN=C1)O | - | - |
| Purity | ≥ 95.0% (Typical) | - | [2] |
| Melting Point | Not Available | Not Available | |
| Boiling Point | Not Available | Not Available | |
| ¹H NMR Data | Not Available | Not Available | |
| ¹³C NMR Data | Not Available | Not Available | |
| IR Spectral Data | Not Available | Not Available |
Experimental Protocols: Synthesis and Characterization
While a specific, validated protocol for the synthesis of this compound is not detailed in peer-reviewed literature, a general and representative methodology for the synthesis of pyridazinone cores can be described. The most common approach involves the cyclization of a γ-keto acid with hydrazine hydrate.
Representative Synthesis of a 6-Substituted-3(2H)-pyridazinone
The following protocol is a generalized procedure adapted from literature for the synthesis of pyridazinone derivatives and should be considered illustrative.
Step 1: Friedel-Crafts Acylation to Form β-Aroylpropionic Acid
-
Aromatic substrate (e.g., benzene) is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
-
The reaction is usually carried out in an appropriate solvent under controlled temperature conditions.
-
Work-up with acid and water yields the β-aroylpropionic acid intermediate.
Step 2: Cyclization with Hydrazine Hydrate
-
The β-aroylpropionic acid intermediate (1 equivalent) is dissolved in a suitable solvent, such as ethanol.
-
Hydrazine hydrate (a slight excess, e.g., 1.1 equivalents) is added to the solution.
-
The reaction mixture is refluxed for several hours (typically 4-8 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the mixture is cooled, and the resulting solid product is typically precipitated by pouring the mixture into ice-cold water.
-
The crude product is collected by filtration, washed, and purified, usually by recrystallization from a solvent like ethanol.[3]
General Characterization Methods
The structural confirmation of synthesized pyridazinone derivatives is typically achieved through a combination of standard spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Characteristic peaks include a C=O stretch for the carbonyl group (around 1670-1700 cm⁻¹) and an N-H stretch (around 3350 cm⁻¹) for the pyridazinone ring.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the positions and integrations of protons and the carbon skeleton. For substituted pyridazinones, the chemical shifts of aromatic and aliphatic protons provide definitive structural information.[2][5]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming its identity.[5]
Visualized Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for pyridazinone synthesis and the logical relationship between the pyridazinone scaffold and its known biological targets.
Caption: General workflow for the synthesis and characterization of pyridazinone derivatives.
Biological Activity and Potential Signaling Pathways
The pyridazinone scaffold is a cornerstone in the development of novel therapeutics due to its broad spectrum of biological activities.[1] Derivatives have been investigated for numerous applications in medicine and agriculture.
Therapeutic Potential
Pyridazinone-based molecules have demonstrated significant potential across multiple therapeutic areas:
-
Cardiovascular: Many derivatives act as vasodilators and antihypertensive agents, with some functioning as phosphodiesterase (PDE) inhibitors.[1]
-
Oncology: The scaffold is used to design inhibitors of crucial cancer-related targets, including Poly (ADP-ribose) polymerase (PARP), dihydrofolate reductase (DHFR), and various protein kinases.
-
Anti-inflammatory and Analgesic: Pyridazinones have been developed as potent anti-inflammatory and analgesic agents, with some showing selective inhibition of cyclooxygenase-2 (COX-2), which can reduce gastrointestinal side effects compared to non-selective NSAIDs.[1]
-
Antimicrobial and Neuroprotective: The class also includes compounds with reported antimicrobial, antifungal, and neuroprotective properties.[1]
Agrochemical Applications
Certain substituted pyridazinones are potent herbicides. For example, related compounds like 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone function by inhibiting photosynthesis. Their mechanism of action involves blocking the Hill reaction in chloroplasts, which disrupts the electron transport chain essential for plant energy production.[6][7]
Known Molecular Targets
The diverse bioactivity of the pyridazinone core stems from its ability to be functionalized to target a wide range of enzymes and receptors. The diagram below illustrates the relationship between the core scaffold and several of its known protein targets in a drug development context.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 7. oipub.com [oipub.com]
Spectroscopic and Structural Elucidation of Pyridazinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of pyridazinone derivatives, compounds of significant interest in medicinal chemistry and drug development. Due to the limited availability of consolidated spectroscopic data for 5-(Dimethylamino)-3(2H)-pyridazinone, this document presents data from closely related analogues to provide a representative understanding of the spectral characteristics of this class of compounds. The experimental protocols detailed herein are generalized from established methodologies for the analysis of pyridazinone derivatives.
Spectroscopic Data of Pyridazinone Analogues
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for various substituted pyridazinone derivatives. This information is crucial for the structural elucidation and characterization of newly synthesized compounds within this family.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectral Data of Pyridazinone Derivatives
| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |
| 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | - | Data not available in searched results. |
| (E)-6-(3-(Dimethylamino)acryloyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one | Dioxane | Specific shifts not detailed in provided text.[1] |
| 6-Substituted and 2,6-disubstituted pyridazin-3(2H)-ones | - | Complete assignment of ¹H NMR spectra was performed using one- and two-dimensional NMR spectroscopic methods, including NOE, DEPT, COSY, HSQC and HMBC experiments.[2] |
| Pyridazine Derivatives (4-22) | - | ¹H chemical shifts were measured using 1D and 2D NMR spectroscopic methods including ¹H-¹H gDQCOSY, ¹H-¹³C gHMQC, ¹H-¹³C gHMBC, and ¹H-¹⁵N CIGAR-HMBC experiments.[3] |
¹³C NMR Spectral Data of Pyridazinone Derivatives
| Compound | Solvent | Chemical Shifts (δ ppm) |
| 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | - | Data available but requires account to view.[4] |
| 6-Substituted and 2,6-disubstituted pyridazin-3(2H)-ones | - | Complete assignment of ¹³C NMR spectra was performed using one- and two-dimensional NMR spectroscopic methods.[2] |
| Pyridazine Derivatives (4-22) | - | ¹³C chemical shifts were measured using 1D and 2D NMR spectroscopic methods.[3] |
Infrared (IR) Spectroscopy Data
Characteristic IR Absorption Bands of Pyridazinone Derivatives
| Compound | Sample Prep | Characteristic Absorption Bands (cm⁻¹) |
| 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H) pyridazinone | - | C=O: 1650 |
| Pyridazin-3(2H)-one derivative | - | C=N: 1616 |
| Pyrrolo[1,2-b]pyridazine derivatives | - | C=O (lactam): 1655–1665, C=O (ester): 1734–1738[5] |
| (E)-6-(3-(Dimethylamino)acryloyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one | KBr | 2CO: 1677, 1655[1] |
Mass Spectrometry (MS) Data
Mass Spectrometric Data of Pyridazinone Derivatives
| Compound | Ionization Method | m/z |
| Phthalazine-1,4-dione Derivatives | Electron Impact (EI) | M⁺ peak at m/z 221 for C₉H₇N₃O₂S.[6] |
| 4 Dimethylaminoantipyrine | ESI, NSI | Data available across multiple tandem spectra (MS1-MS5).[7] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of pyridazinone derivatives, based on common practices found in the literature.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyridazinone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are invaluable for unambiguous signal assignment.[2][3] Standard pulse programs available on modern spectrometers can be used.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O, C=N, C-N, and aromatic C-H stretches.[8]
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity, but is typically in the low µg/mL to ng/mL range.[9]
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Impact (EI) sources, coupled to analyzers like Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition:
-
EI: This technique is suitable for volatile and thermally stable compounds and often provides detailed fragmentation patterns useful for structural elucidation.[6]
-
ESI: This is a soft ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. It typically provides the molecular ion peak ([M+H]⁺ or [M-H]⁻), which is crucial for determining the molecular weight.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to study its fragmentation pattern for structural confirmation.
Synthesis Workflow of Pyridazinone Derivatives
As no specific signaling pathways involving this compound were identified in the literature, a generalized synthetic workflow for pyridazinone derivatives is presented below. This diagram illustrates a common synthetic route, highlighting the key reaction steps.
Caption: A generalized workflow for the synthesis of pyridazinone derivatives.
References
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raco.cat [raco.cat]
- 7. mzCloud – 4 Dimethylaminoantipyrine [mzcloud.org]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Pyridazinone Derivatives
This technical guide provides a comprehensive overview of the diverse biological activities of pyridazinone derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The inherent structural features of the pyridazinone scaffold allow for extensive functionalization, leading to a wide array of pharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.
Key Biological Activities and Quantitative Data
Pyridazinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, cardiovascular, anti-inflammatory, and antimicrobial effects.[1][2] The following sections present quantitative data for various derivatives across these therapeutic areas.
Anticancer Activity
The anticancer potential of pyridazinone derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3][4] Some derivatives also induce apoptosis in cancer cells.[5][6]
| Compound | Target/Cell Line | Activity Type | Value | Reference |
| Pyridazinone Congeners IX(a-c) | VEGFR-2 | IC50 | 60.70–1800 nM | [3] |
| Ethoxy Aniline Derivative 6 | VEGFR-2 | IC50 | More potent than Sorafenib | [4] |
| Pyridazinoquinazoline 3-6 | HEPG-2 | Anticancer | Significant activity | [4] |
| Compound 11 | VEGFR-2 | IC50 | 0.19 µM | [7] |
| Compound 10e | VEGFR-2 | IC50 | 0.241 µM | [7] |
| Compound 13a | VEGFR-2 | IC50 | 0.258 µM | [7] |
| Pyr-1 | HL-60 | Cytotoxicity | Potent | [6] |
| PPD-1 | A549 | Cytotoxicity | High | [5] |
| Triazolo-pyridazinone 17 | MCF-7, A549 | Anticancer | Potent | [5] |
Table 1: Anticancer Activity of Selected Pyridazinone Derivatives
Cardiovascular Activity
Pyridazinone derivatives have been investigated for their cardiovascular effects, particularly as vasodilators.[1][8][9] Their mechanism of action can involve the modulation of endothelial nitric oxide synthase (eNOS) and inhibition of phosphodiesterases (PDEs).[9][10]
| Compound | Activity Type | Value (EC50/IC50) | Reference |
| Acid Derivative 5 | Vasorelaxant | 0.339 µM | [8][11] |
| Ester Analog 4 | Vasorelaxant | 1.225 µM | [8][11] |
| 4-Methoxyphenylhydrazide 10c | Vasorelaxant | 1.204 µM | [8][11] |
| N,O-dibenzyl derivative 10 | Vasodilator | 35.3 µM | [1] |
| Compound 9 | Vasodilator | 0.051 µM | [1] |
| Compound 19 | Vasodilator | 0.250 µM | [1] |
| Compound 4f | Vasorelaxant | 0.0136 µM | [9] |
| Compound 4h | Vasorelaxant | 0.0117 µM | [9] |
| Compound 5d | Vasorelaxant | 0.0053 µM | [9] |
| Compound 5e | Vasorelaxant | 0.0025 µM | [9] |
Table 2: Cardiovascular Activity of Selected Pyridazinone Derivatives
Anti-inflammatory Activity
The anti-inflammatory properties of pyridazinone derivatives are often linked to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.[12][13] Some derivatives also exhibit inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory cell signaling.[14]
| Compound | Target | Activity Type | Value (IC50) | Selectivity Index (SI) for COX-2 | Reference |
| Compound 4c | COX-2 | IC50 | 0.26 µM | - | [12] |
| Compound 6b | COX-2 | IC50 | 0.18 µM | 6.33 | [12] |
| Compound 5a | COX-2 | IC50 | 0.77 µM | 16.70 | [13] |
| Compound 5f | COX-2 | IC50 | 1.89 µM | 13.38 | [13] |
| Compound 20 | PDE4B | IC50 | 251 nM | - | [15] |
Table 3: Anti-inflammatory Activity of Selected Pyridazinone Derivatives
Antimicrobial Activity
Several pyridazinone derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.[2][3][16]
| Compound | Organism(s) | Activity Type | Value (MIC) | Reference |
| Compound 10h | Staphylococcus aureus | MIC | 16 µg/mL | [3] |
| Compound 8g | Candida albicans | MIC | 16 µg/mL | [3] |
| Compound 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | MIC | 7.8 µM | [16] |
| Compound 13 | A. baumannii, P. aeruginosa | MIC | 3.74, 7.48 µM | [16] |
| Compound 3 | S. aureus (MRSA) | MIC | 4.52 µM | [16] |
| Chloro derivatives | E. coli, P. aeruginosa, S. marcescens | MIC | 0.892–3.744 µg/mL | [17] |
Table 4: Antimicrobial Activity of Selected Pyridazinone Derivatives
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyridazinone derivatives.
Synthesis of Pyridazinone Derivatives
A general and common method for the synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives involves the following steps[2]:
-
Step 1: Friedel-Crafts Acylation: Reaction of benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce β-benzoylpropionic acid.
-
Step 2: Cyclization: The resulting β-aroylpropionic acid is then cyclized by refluxing with hydrazine hydrate in an appropriate solvent like ethanol. The reaction mixture is concentrated and poured into ice-cold water to precipitate the 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one product, which can be purified by recrystallization.[2]
-
Step 3: Further Derivatization: The pyridazinone ring can be further modified. For instance, reaction with various aromatic aldehydes in the presence of acetic anhydride can yield different derivatives.[2]
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay is crucial for assessing the anticancer potential of pyridazinone derivatives by measuring their ability to inhibit the enzymatic activity of VEGFR-2.[4][18]
-
Assay Principle: The assay is typically performed using a commercially available ELISA kit designed for human VEGFR-2.
-
Procedure:
-
The test compounds and a reference inhibitor (e.g., Sorafenib) are prepared in various concentrations.
-
The kinase reaction is initiated by incubating the VEGFR-2 enzyme with the test compounds, a biotinylated peptide substrate, and ATP in a kinase reaction buffer.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a streptavidin-HRP conjugate and a colorimetric substrate.
-
The absorbance is measured using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory potency and selectivity of pyridazinone derivatives against COX isoforms, which is essential for evaluating their anti-inflammatory potential and gastrointestinal safety profile.[12][19]
-
Assay Principle: A colorimetric inhibitor screening assay is commonly used to measure the peroxidase activity of COX enzymes.
-
Procedure:
-
The test compounds are prepared in a suitable solvent (e.g., DMSO) at various concentrations.
-
The COX-1 and COX-2 enzymes are incubated with the test compounds or a reference inhibitor (e.g., Celecoxib, Indomethacin) in a reaction buffer.
-
The reaction is initiated by adding arachidonic acid.
-
The peroxidase activity is measured by monitoring the absorbance of a chromogenic substrate at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis: The IC50 values for both COX-1 and COX-2 are calculated from the concentration-response curves. The selectivity index (SI) is determined as the ratio of IC50(COX-1)/IC50(COX-2).
Vasorelaxant Activity Assay
This ex vivo assay evaluates the vasodilatory effects of pyridazinone derivatives on isolated arterial rings.[8][9]
-
Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).
-
Procedure:
-
The aortic rings are pre-contracted with a vasoconstrictor agent like phenylephrine.
-
Once a stable contraction is achieved, cumulative concentrations of the test pyridazinone derivatives are added to the organ bath.
-
The relaxation responses are recorded isometrically.
-
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction. The EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation, is calculated from the concentration-response curve.
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined to quantify the antimicrobial potency of the pyridazinone derivatives.[16]
-
Method: A broth microdilution method is typically employed.
-
Procedure:
-
Serial twofold dilutions of the test compounds are prepared in a nutrient broth in 96-well microtiter plates.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Apoptosis Detection by Flow Cytometry
This method is used to assess the ability of pyridazinone derivatives to induce programmed cell death in cancer cells.[6][20]
-
Principle: Apoptosis is detected by staining cells with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and propidium iodide (PI), a fluorescent dye that enters necrotic or late apoptotic cells with compromised membrane integrity.
-
Procedure:
-
Cancer cells are treated with the test compound for a specified duration.
-
The cells are harvested and washed with a binding buffer.
-
The cells are then incubated with Annexin V-FITC and PI in the dark.
-
The stained cells are analyzed using a flow cytometer.
-
-
Data Analysis: The flow cytometry data allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
The biological activities of pyridazinone derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate some of these key pathways and a general workflow for the biological evaluation of these compounds.
Caption: General workflow for synthesis and biological evaluation of pyridazinone derivatives.
Caption: Inhibition of VEGFR-2 signaling pathway by pyridazinone derivatives.
Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.
Caption: Modulation of eNOS signaling for vasodilation by pyridazinone derivatives.
Caption: Intrinsic apoptosis pathway induction by pyridazinone derivatives.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iglobaljournal.com [iglobaljournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide to 5-(Dimethylamino)-3(2H)-pyridazinone Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(dimethylamino)-3(2H)-pyridazinone derivatives and their analogs, a class of heterocyclic compounds with significant and diverse biological activities. This document details their synthesis, mechanism of action, and quantitative biological data, offering valuable insights for researchers in medicinal chemistry and drug development.
Core Synthesis Strategies
The synthesis of this compound derivatives often involves multi-step reactions starting from readily available precursors. A key intermediate is the corresponding 5-amino-pyridazinone, which can be further alkylated to introduce the dimethylamino group.
One illustrative synthetic approach involves the synthesis of a related analog, 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone, which can serve as a precursor. The general principle involves the reaction of a dichlorinated pyridazinone with an amine source.
Experimental Protocol: Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone[1]
Materials:
-
4,5-Dichloro-2-phenyl-pyridazinone
-
20% aqueous ammonia
-
Autoclave
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
A mixture of 4,5-dichloro-2-phenyl-pyridazinone (2.41 g) and 20% aqueous ammonia (20 ml) is prepared.
-
The mixture is heated to 100°-110° C with continuous stirring in an autoclave for 4 hours.
-
After the reaction period, the mixture is cooled to room temperature.
-
The resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone is collected by filtration.
-
The collected solid is washed with water and subsequently dried.
-
The final product is a pure crystalline solid.
This foundational protocol can be adapted for the synthesis of 5-(dimethylamino) analogs by utilizing dimethylamine as the nucleophile in the substitution reaction.
Biological Activities and Quantitative Data
Derivatives of this compound exhibit a wide spectrum of pharmacological activities, with notable effects on the cardiovascular system. Their primary mode of action often involves the inhibition of phosphodiesterase (PDE) enzymes, leading to vasodilation and antihypertensive effects. Some analogs have also been investigated for their herbicidal properties.[1]
Vasodilator and Antihypertensive Activity
The vasodilator properties of pyridazinone derivatives are well-documented, with many analogs demonstrating potent activity, often superior to standard drugs like hydralazine.[2][3][4] This activity is primarily attributed to their ability to inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels.[5]
Table 1: Vasodilator Activity of Pyridazinone Analogs
| Compound/Analog | Assay System | EC50 / IC50 (µM) | Reference Compound | Reference EC50 / IC50 (µM) | Reference |
| 6-phenyl-3-pyridazinone derivative (acid 5) | Isolated rat thoracic aorta | 0.339 | Hydralazine | 18.210 | [2][3] |
| 6-phenyl-3-pyridazinone derivative (ester 4) | Isolated rat thoracic aorta | 1.225 | Hydralazine | 18.210 | [2][3] |
| 6-phenyl-3-pyridazinone derivative (10c) | Isolated rat thoracic aorta | 1.204 | Hydralazine | 18.210 | [2][3] |
| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide (9) | Not specified | 0.051 | - | - | [5] |
| Dihydropyridazin-3(2H)-one derivative (26) | Isolated rat thoracic aorta | 0.08 | Hydralazine | 0.316 | [5] |
Table 2: Antihypertensive Activity of Pyridazinone Analogs
| Compound/Analog | Animal Model | Method | Activity | Reference Compound | Reference Activity | Reference |
| 6-(substituted phenyl)-2-(substituted methyl)-4,5-dihydropyridazin-3(2H)-one derivatives (vj1-vj15) | Not specified | Tail Cuff Method | Antihypertensive | - | - | [6][7] |
Phosphodiesterase (PDE) Inhibition
The inhibition of PDE enzymes is a key mechanism underlying the biological effects of many pyridazinone derivatives.[5][8][9][10][11] Different analogs exhibit varying selectivity for PDE isozymes, such as PDE3, PDE4, and PDE5.
Table 3: PDE Inhibition by Pyridazinone Analogs
| Compound/Analog | Target PDE | IC50 (nM) | Biological Effect | Reference |
| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one (27) | PDE5 | 34 | Selective PDE5 inhibition | [5] |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B | 251 | Anti-inflammatory | [9] |
| CI-930 | PDE3 | - | Attenuation of human coronary artery smooth muscle cell proliferation | [11] |
Mechanism of Action: Signaling Pathways
The primary mechanism of action for the vasodilator and anti-inflammatory effects of many this compound analogs is the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in the intracellular concentrations of cyclic nucleotides, cAMP and cGMP, which act as second messengers in various signaling pathways.
PDE Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of PDE inhibition by pyridazinone derivatives and its downstream effects leading to vasodilation.
Caption: PDE inhibition pathway leading to vasodilation.
Experimental Workflows
The biological evaluation of this compound derivatives typically involves a series of in vitro and in vivo assays to determine their potency and efficacy.
In Vitro Vasorelaxant Activity Assay
This workflow outlines the key steps in assessing the vasorelaxant properties of the compounds on isolated arterial rings.
Caption: Workflow for in vitro vasorelaxant activity assay.
Experimental Protocol: In Vitro Vasorelaxant Activity on Isolated Rat Aortic Rings[3][4]
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Phenylephrine
-
Test compounds (pyridazinone derivatives)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize male Wistar rats and excise the thoracic aorta. Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the bath solution every 15-20 minutes.
-
Contraction: Induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) to the organ bath.
-
Compound Administration: Once the contraction is stable, add the test compounds in a cumulative concentration-dependent manner to the bath.
-
Data Recording: Record the changes in isometric tension using a force transducer connected to a data acquisition system.
-
Data Analysis: Express the relaxation responses as a percentage of the phenylephrine-induced contraction. Calculate the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) by non-linear regression analysis of the concentration-response curves.
This guide provides a foundational understanding of this compound derivatives for researchers and professionals in the pharmaceutical sciences. The provided data and protocols can serve as a valuable resource for the design and development of novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iajpr.com [iajpr.com]
- 7. actascientific.com [actascientific.com]
- 8. jmchemsci.com [jmchemsci.com]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of CI-930 [3-(2H)-pyridazinone-4,5-dihydro-6-[4-(1H-imidazolyl) phenyl]-5-methyl-monohydrochloride] and rolipram on human coronary artery smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridazinone Core: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides a comprehensive overview of the significant therapeutic applications of pyridazinone compounds, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Anti-inflammatory and Analgesic Applications
Pyridazinone derivatives have shown significant promise as anti-inflammatory and analgesic agents, primarily through their potent and often selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[3] By selectively targeting COX-2, these compounds can reduce inflammation and pain with a potentially improved gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Mechanism of Action: COX-2 Inhibition
Inflammatory stimuli trigger the upregulation of COX-2, leading to the production of prostaglandins that mediate pain and inflammation. Pyridazinone-based COX-2 inhibitors fit into the active site of the enzyme, blocking the entry of arachidonic acid and thereby preventing the synthesis of prostaglandins. This targeted inhibition helps to alleviate the symptoms of inflammatory conditions.[2][3]
Quantitative Data: COX-2 Inhibitory Activity
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative pyridazinone derivatives. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, highlights the preference of these compounds for COX-2.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 5a | >100 | 0.77 | >130 |
| 5f | >100 | 1.89 | >52.9 |
| ABT-963 | >300 | 2 | >150 |
| Celecoxib (Reference) | 4 | 0.012 | 333 |
| (Data compiled from multiple sources) |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is a standard for evaluating the anti-inflammatory activity of novel compounds.
Objective: To assess the ability of a pyridazinone compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (150-200g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test pyridazinone compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer or digital calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups at various doses).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, reference drug, or vehicle via oral or intraperitoneal route.
-
After a predetermined time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[4]
-
The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Anticancer Applications
The pyridazinone scaffold is a key component in several approved and investigational anticancer agents.[5] These compounds exert their effects by targeting various components of cancer cell signaling pathways, particularly those involved in angiogenesis, cell cycle regulation, and DNA repair.
Mechanism of Action: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[6] Pyridazinone-based inhibitors can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling. This leads to an inhibition of endothelial cell proliferation and migration, ultimately cutting off the tumor's blood supply.[7] Some compounds have also been shown to induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax, and downregulating the anti-apoptotic gene Bcl-2.[7]
Quantitative Data: Anticancer Activity
The following table presents the inhibitory activities of several pyridazinone-based compounds against various cancer-related targets and cell lines.
| Compound/Drug | Target | IC50 | Cell Line (Cancer Type) | GI50 (µM) |
| Olaparib | PARP | 0.015 µM | - | - |
| Ibrutinib | BTK | 2.1 nM | - | - |
| Compound 17a | VEGFR-2 | - | Melanoma, NSCLC, Prostate, Colon | 1.66 - 100 |
| Compound 10l | - | - | Melanoma, NSCLC, Prostate, Colon | 1.66 - 100 |
| Compound 43 | - | - | Panc-1 (Pancreatic) | 2.9 |
| Compound 43 | - | - | Paca-2 (Pancreatic) | 2.2 |
| (Data compiled from multiple sources)[5][7] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This assay is used to determine the potency of a compound in directly inhibiting the enzymatic activity of VEGFR-2.
Objective: To determine the IC50 value of a test compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain[8]
-
Kinase-Glo™ MAX Assay kit (Promega)[9]
-
Substrate: Poly(Glu, Tyr) 4:1[8]
-
ATP[8]
-
1x Kinase Assay Buffer
-
Test pyridazinone compound dissolved in DMSO
-
White 96-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing 5x Kinase Buffer, ATP, and the substrate.
-
Add 25 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of the diluted test inhibitor to the appropriate wells. Add 5 µL of the diluent solution (without inhibitor) to "Positive Control" and "Blank" wells.
-
Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer.
-
Initiate the reaction by adding 20 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction by adding 50 µL of Kinase-Glo™ MAX reagent to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.
Cardiovascular Applications
Pyridazinone derivatives have been extensively explored for their cardiovascular effects, particularly as vasodilators and inotropic agents.[10][11] Their mechanism of action often involves the inhibition of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Mechanism of Action: PDE Inhibition
In vascular smooth muscle cells, increased levels of cAMP and cGMP lead to relaxation and vasodilation. PDE enzymes, such as PDE3, hydrolyze these cyclic nucleotides, terminating their signaling. Pyridazinone-based PDE inhibitors block this hydrolysis, leading to an accumulation of cAMP/cGMP, which in turn activates protein kinases that phosphorylate downstream targets, resulting in reduced intracellular calcium levels and smooth muscle relaxation. In cardiomyocytes, PDE3 inhibition increases cAMP levels, leading to a positive inotropic (increased contractility) effect.
Quantitative Data: Vasodilatory and PDE Inhibitory Activity
The following table showcases the vasodilatory and PDE inhibitory potency of selected pyridazinone compounds.
| Compound ID | Activity | IC50 / EC50 |
| Compound 9 | Vasodilatory Action | 0.051 µM |
| Compound 10 | Vasodilatory Action | 35.3 µM |
| Compound 26 | Vasorelaxant Action | 0.08 µmol/l |
| Compound 27 | PDE5 Inhibition | 34 nM |
| Bemoradan (RWJ-22867) | PDE3 Inhibition, Positive Inotropic | - |
| (Data compiled from multiple sources)[5] |
Experimental Protocol: Synthesis of the Pyridazinone Core
A common and straightforward method for synthesizing the 4,5-dihydropyridazin-3(2H)-one scaffold is through the condensation of a γ-ketoacid with hydrazine hydrate.
Objective: To synthesize a 6-substituted-4,5-dihydropyridazin-3(2H)-one.
Materials:
-
Appropriate γ-ketoacid (e.g., 4-oxo-4-phenylbutanoic acid)
-
Hydrazine hydrate
-
Ethanol or acetic acid as solvent
-
Reflux apparatus
-
Standard workup and purification reagents (e.g., water, ethyl acetate, silica gel for chromatography)
Procedure:
-
Dissolve the γ-ketoacid in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add an equimolar amount or a slight excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup to remove any unreacted starting materials and byproducts. This may involve partitioning between water and an organic solvent like ethyl acetate.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure pyridazinone derivative.
Conclusion and Future Outlook
The pyridazinone scaffold has proven to be a remarkably fruitful starting point for the development of new therapeutic agents. Its versatility allows for fine-tuning of pharmacological activity across a wide range of biological targets, leading to potent and selective compounds for the treatment of inflammation, cancer, and cardiovascular diseases. Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of pyridazinone derivatives, exploring novel therapeutic targets, and advancing the most promising candidates through clinical development. The continued exploration of this "wonder nucleus" holds great potential for addressing unmet medical needs.
References
- 1. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 3. benchchem.com [benchchem.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Mechanism of Action of 5-(Dimethylamino)-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential mechanisms of action of 5-(Dimethylamino)-3(2H)-pyridazinone, a member of the diverse pyridazinone class of heterocyclic compounds. Due to a lack of specific studies on this particular molecule, this guide extrapolates potential biological activities and mechanisms based on structurally related pyridazinone derivatives. The pyridazinone scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological effects, including cardiovascular, anti-inflammatory, analgesic, anticancer, and herbicidal activities. This document summarizes these potential mechanisms, presents available quantitative data from analogous compounds in a structured format, and provides detailed visualizations of key signaling pathways and experimental workflows.
Introduction to the Pyridazinone Scaffold
Pyridazin-3(2H)-one is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This core structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] The inherent chemical reactivity of the pyridazinone ring allows for extensive functionalization, enabling the modulation of its biological profile.[1]
Potential Mechanisms of Action of this compound Based on Analogous Compounds
Cardiovascular Effects: Phosphodiesterase (PDE) Inhibition
Several pyridazinone derivatives are known to act as phosphodiesterase (PDE) inhibitors. PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. Inhibition of PDEs leads to an increase in intracellular levels of cAMP and/or cGMP, resulting in various physiological responses, including vasodilation and increased cardiac contractility.
-
Signaling Pathway:
Caption: Potential PDE Inhibition Pathway.
Analgesic and Anti-inflammatory Effects
Studies on 4-amino-5-substituted-3(2H)-pyridazinones, which are structurally related to this compound, have demonstrated that their analgesic effects are mediated through an indirect activation of the noradrenergic system. This involves an amplification of noradrenaline release, which in turn acts on α2-adrenoceptors.
-
Signaling Pathway:
Caption: Indirect α2-Adrenoceptor Agonism.
The pyridazinone scaffold is also found in compounds that exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.
Herbicidal Activity
A compound structurally similar to the topic of this guide, 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, has been investigated for its herbicidal properties. The exact mechanism of its herbicidal action is not detailed in the available literature, but it has been shown to affect aflatoxin production in certain fungi.
Quantitative Data from Related Pyridazinone Derivatives
Specific quantitative data for this compound is not available. The following table summarizes the biological activities and, where available, IC50 values for various pyridazinone derivatives to provide a comparative context.
| Compound Class | Biological Activity | Target | IC50/EC50 |
| 4-amino-5-substituted-3(2H)-pyridazinones | Analgesic | Indirect α2-adrenoceptor agonism | Not Reported |
| Various Pyridazinone Derivatives | Vasodilator | PDE3/4 | Varies |
| Diaryl Pyridazinones | Anticancer | VEGFR-2 | Varies |
| 6-phenyl-substituted Pyridazinones | Anti-inflammatory | COX-2 | Varies |
| 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | Herbicide | Not Specified | Not Reported |
Potential Experimental Protocols for Elucidating the Mechanism of Action
To determine the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following represents a general workflow that could be employed.
-
Experimental Workflow:
Caption: General Experimental Workflow.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated through direct experimental investigation, the extensive research on the broader pyridazinone class provides a strong foundation for predicting its potential biological activities. Based on the activities of structurally related compounds, it is plausible that this compound may exhibit cardiovascular, anti-inflammatory, analgesic, or herbicidal properties. Further research, following a systematic experimental workflow, is required to identify its precise molecular targets and signaling pathways. This will be crucial for any future development of this compound for therapeutic or agrochemical applications.
References
Synthesis of Novel Pyridazinone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include potent anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3][4][5] This technical guide provides a comprehensive overview of the synthesis of novel pyridazinone derivatives, focusing on a robust synthetic methodology, detailed experimental protocols, and a summary of their biological activities. Furthermore, key signaling pathways implicated in their mechanism of action are visualized to provide a deeper understanding of their therapeutic potential.
Core Synthetic Strategies
The synthesis of the pyridazinone core is most commonly achieved through the condensation of a γ-keto acid with hydrazine hydrate or its derivatives.[6] This versatile method allows for the introduction of a wide variety of substituents on the pyridazinone ring, enabling the exploration of structure-activity relationships (SAR). A general and efficient route involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride to form a γ-keto acid, which is then cyclized with hydrazine hydrate.
General Experimental Workflow
The synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives typically follows a two-step process. The initial step involves the synthesis of the γ-keto acid intermediate via a Friedel-Crafts acylation. The subsequent step is the cyclization with hydrazine hydrate to form the pyridazinone ring.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Potential Degradation Pathways of 5-(Dimethylamino)-3(2H)-pyridazinone
Disclaimer: This document provides a comprehensive overview of the anticipated stability and potential degradation pathways of 5-(Dimethylamino)-3(2H)-pyridazinone based on general chemical principles of the pyridazinone core and related functional groups. As of the latest literature review, specific experimental studies detailing the forced degradation and stability of this particular compound are not publicly available. Therefore, the degradation pathways, quantitative data, and experimental protocols presented herein are illustrative and intended to serve as a scientific guide for researchers and drug development professionals.
Introduction
This compound is a heterocyclic organic compound featuring a pyridazinone ring system, which is a common scaffold in medicinal chemistry associated with a wide range of biological activities. The stability of such a molecule is a critical parameter in drug development, influencing its shelf-life, formulation, and safety profile. This guide explores the potential chemical stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis, and outlines the general methodologies for conducting such stability-indicating studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing stability studies and developing analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | - |
| Molecular Weight | 139.16 g/mol | - |
| Appearance | Off-white to yellow solid (predicted) | - |
| Melting Point | Not available | - |
| pKa | Not available (predicted basicity due to dimethylamino group) | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol (predicted) | - |
Potential Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2] The following sections outline the plausible degradation pathways for this compound under various stress conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals.[3] The pyridazinone ring, being a cyclic hydrazide, may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring opening. The dimethylamino group is generally stable to hydrolysis.
-
Acidic Conditions: Under strong acidic conditions and heat, the amide bond within the pyridazinone ring could be cleaved, leading to the formation of a hydrazine derivative and a dicarboxylic acid precursor.
-
Basic Conditions: In the presence of a strong base, saponification of the amide bond could occur, also resulting in ring opening.
Below is a proposed hydrolytic degradation pathway.
Oxidative Degradation
The this compound molecule has sites susceptible to oxidation, particularly the dimethylamino group and the electron-rich pyridazinone ring. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.
-
N-Oxidation: The tertiary amine of the dimethylamino group can be oxidized to an N-oxide derivative.
-
Ring Oxidation: The pyridazinone ring itself may undergo oxidation, potentially leading to the formation of hydroxylated or other oxidized species.
The following diagram illustrates a potential oxidative degradation pathway.
References
A Technical Guide to Computational Studies of Pyridazinone Structures
For Researchers, Scientists, and Drug Development Professionals
Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Computational studies have become an indispensable tool in the rational design and development of novel pyridazinone-based therapeutic agents, providing deep insights into their structure-activity relationships (SAR), reaction mechanisms, and biological targets.[3] This technical guide provides an in-depth overview of the computational methodologies employed in the study of pyridazinone structures, supported by quantitative data and detailed experimental protocols.
Biological Activities of Pyridazinone Derivatives
The pyridazinone nucleus is a "wonder nucleus" that serves as a scaffold for compounds with a wide array of pharmacological properties.[1] These include, but are not limited to:
-
Antimicrobial Activity: Pyridazinone derivatives have shown efficacy against various bacterial and fungal strains.[4][5][6]
-
Anticancer Activity: Certain derivatives have demonstrated potent cytotoxicity against human tumor cell lines.[7][8]
-
Cardiovascular Effects: These compounds have been investigated for their antihypertensive, vasodilator, and antiplatelet activities.[8]
-
Enzyme Inhibition: Pyridazinones have been identified as inhibitors of various enzymes, including monoamine oxidase B (MAO-B), phosphodiesterases (PDEs), and cyclooxygenases (COX).[9][10][11]
-
Antiviral Activity: Some derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy.[12]
-
Antioxidant and Anti-inflammatory Properties: The pyridazinone scaffold is also associated with antioxidant and anti-inflammatory effects.[13][14][15]
Computational Methodologies in Pyridazinone Research
A variety of computational techniques are employed to elucidate the properties and activities of pyridazinone derivatives. The general workflow for such studies is depicted below.
Caption: A general workflow for the computational study of pyridazinone derivatives.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[16][17] It is widely used to calculate various molecular properties of pyridazinone derivatives.
Key Applications:
-
Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule.[4][18]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and kinetic stability.[4][16][19]
-
Molecular Electrostatic Potential (MEP) Maps: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[4][18]
-
Spectroscopic Studies: To predict and interpret vibrational frequencies (FT-IR) and NMR chemical shifts.[20]
Experimental Protocol for DFT Calculations:
-
Software: Gaussian 09 or a similar quantum chemistry package is commonly used.[19]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed.[4][5][17]
-
Basis Set: The 6-31++G(d,p) or 6-31G* basis set is often chosen to provide a good balance between accuracy and computational cost.[4][5][16][17]
-
Solvent Effects: Solvation models, such as the Polarizable Continuum Model (PCM), can be included to simulate the solvent environment.
-
Analysis: The output files are analyzed to obtain optimized geometries, molecular orbital energies, and other desired properties. Programs like Multiwfn can be used for further analysis of quantum chemistry results.[20]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It is extensively used to study the interaction of pyridazinone derivatives with biological targets like enzymes and receptors.
Key Applications:
-
Binding Mode Prediction: To understand how a pyridazinone derivative binds to the active site of a protein.[3]
-
Binding Affinity Estimation: To predict the strength of the interaction between the ligand and the protein, often expressed as a docking score.[12]
-
Virtual Screening: To screen large libraries of pyridazinone derivatives to identify potential drug candidates.
Experimental Protocol for Molecular Docking:
-
Software: A variety of software can be used, including V-Life Science MDS, Molegro Virtual Docker, and AutoDock.[6][13]
-
Protein Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the pyridazinone derivative is generated and optimized, often using a force field like OPLS3.[3]
-
Docking Simulation: The ligand is docked into the defined active site of the protein using a specific docking algorithm (e.g., GRIP batch docking).[6]
-
Analysis: The resulting docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and the docking score is recorded.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.
Key Applications:
-
Predicting Biological Activity: To predict the activity of newly designed pyridazinone derivatives before their synthesis.
-
Understanding SAR: To identify the key structural features that are important for the biological activity of pyridazinone compounds.[3]
Experimental Protocol for 3D-QSAR:
-
Dataset Preparation: A set of pyridazinone derivatives with known biological activities is selected.
-
Molecular Alignment: The structures are aligned based on a common template or their docked conformations.[3]
-
Descriptor Calculation: Molecular fields (steric and electrostatic) are calculated around the aligned molecules.
-
Model Generation: A statistical method, such as Partial Least Squares (PLS), is used to build a model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are performed computationally to predict the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]
Key Applications:
-
Drug-likeness Prediction: To assess whether a pyridazinone derivative has properties consistent with a potential oral drug.
-
Toxicity Prediction: To identify potential toxic liabilities of the compounds early in the drug discovery process.
Quantitative Data from Computational and Experimental Studies
The following tables summarize some of the quantitative data reported in the literature for various pyridazinone derivatives.
Table 1: Antibacterial Activity of Pyridazinone Derivatives
| Compound | Target Bacteria | MIC (µM) | Reference |
| 7 | S. aureus (MRSA) | 3.74 - 8.92 | [4][5] |
| 13 | P. aeruginosa | 3.74 - 8.92 | [4][5] |
| 2f | S. aureus | 12.5 | [6] |
| 2g | C. albicans | 12.5 | [6] |
Table 2: Enzyme Inhibitory Activity of Pyridazinone Derivatives
| Compound | Target Enzyme | IC50 | Reference |
| 20 | ACE | 5.78 µg/mL | [8] |
| TR16 | MAO-B | 0.17 µM | [9] |
| TR2 | MAO-B | 0.27 µM | [9] |
| 4ba | PDE4B | 251 ± 18 nM | [10] |
| 2d | COX-2 | 15.56 - 19.77 nM | [11] |
| 2f | COX-2 | 15.56 - 19.77 nM | [11] |
| 3c | COX-2 | 15.56 - 19.77 nM | [11] |
| 3d | COX-2 | 15.56 - 19.77 nM | [11] |
Table 3: Cytotoxicity of Pyridazinone Derivatives
| Compound | Cell Line | Activity | Reference |
| 17 | MCF-7, A549 | Potent anticancer activity | [7] |
| 2c | Brine Shrimp | LC50 = 2.23 µg/mL | [12] |
| 2e | Brine Shrimp | LC50 = 3.20 µg/mL | [12] |
Signaling Pathways and Logical Relationships
Computational studies can also help to elucidate the mechanism of action of pyridazinone derivatives by identifying their potential molecular targets and the signaling pathways they modulate.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - ProQuest [proquest.com]
- 6. benthamscience.com [benthamscience.com]
- 7. benthamscience.com [benthamscience.com]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media | GSC Advanced Research and Reviews [gsconlinepress.com]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. [PDF] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-(Dimethylamino)-3(2H)-pyridazinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-(Dimethylamino)-3(2H)-pyridazinone, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of a key intermediate, 5-chloro-3(2H)-pyridazinone, followed by a nucleophilic aromatic substitution with dimethylamine.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including but not limited to anti-inflammatory, analgesic, and antihypertensive properties. The introduction of a dimethylamino group at the 5-position of the pyridazinone ring can significantly modulate the compound's physicochemical properties and biological activity, making this compound a valuable target for synthesis and further investigation in drug development programs. The following protocols outline a reliable synthetic route to this compound.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the formation of the pyridazinone ring with a chlorine atom at the 5-position, which acts as a leaving group for the subsequent introduction of the dimethylamino moiety.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-3(2H)-pyridazinone
This protocol is adapted from general methods for the synthesis of chloropyridazinones from mucochloric acid.
Materials:
-
Mucochloric acid
-
Hydrazine hydrate (80% in water)
-
Toluene
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of mucochloric acid (1.0 eq) in a 1:1 mixture of toluene and water, add hydrazine hydrate (1.2 eq) dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-chloro-3(2H)-pyridazinone as a solid.
Step 2: Synthesis of this compound
This protocol is based on the general procedure for the amination of chloropyridazinones.[1]
Materials:
-
5-Chloro-3(2H)-pyridazinone
-
Dimethylamine (as a solution in a suitable solvent like THF or as a gas)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating plate
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
To a solution of 5-chloro-3(2H)-pyridazinone (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (1.5 eq).
-
Add a solution of dimethylamine (2.0 eq) in a suitable solvent or bubble dimethylamine gas through the solution under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.
| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Mucochloric acid | Hydrazine hydrate | Toluene/Water | - | Reflux | 4-6 | 70-85 |
| 2 | 5-Chloro-3(2H)-pyridazinone | Dimethylamine | Acetonitrile | Cs₂CO₃ | Reflux | 2-4 | 65-80 |
Signaling Pathway Visualization
While a specific signaling pathway for this compound is not yet fully elucidated, pyridazinone derivatives are known to interact with various biological targets. For illustrative purposes, a conceptual diagram of a potential mechanism of action, such as the inhibition of a kinase, is presented below.
Caption: Conceptual diagram of kinase inhibition by a pyridazinone derivative.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Mucochloric acid is corrosive and toxic. Handle with care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme caution.
-
Dimethylamine is a flammable and corrosive gas/liquid.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for the Quantification of 5-(Dimethylamino)-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 5-(Dimethylamino)-3(2H)-pyridazinone in various matrices. The protocols are designed to be adaptable for research, quality control, and drug development applications.
Introduction
This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, formulation development, and quality assurance. This document outlines validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the determination of this compound.
Analytical Methods Overview
Two primary analytical techniques are detailed for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A robust and widely accessible method suitable for routine analysis and quality control of bulk substances and formulations.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices.
Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of this compound in raw materials and simple formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is used. The specific conditions are summarized in the table below.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil GOLD C18 (4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase A | 0.025% Ammonia in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | Ambient |
| Detection Wavelength | 240 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Table 2: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.01 | 15[2] |
| 5.00 | 20[2] |
| 12.00 | 80[2] |
| 16.00 | 80[2] |
| 16.01 | 15[2] |
| 19.00 | 15[2] |
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve a known amount of the sample in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters (Illustrative):
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[3] |
| Precision (%RSD) | ≤ 2.0%[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Application Note 2: Quantification of this compound in Biological Matrices by UPLC-MS/MS
This highly sensitive and selective method is designed for the quantification of this compound in biological samples such as plasma or tissue homogenates.
Experimental Protocol
1. Sample Preparation (QuEChERS Method):
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for sample extraction and cleanup.[5]
-
To 1 mL of biological matrix (e.g., plasma), add 1 mL of acetonitrile.
-
Add partitioning salts (e.g., 4 g MgSO₄, 1 g NaCl).[6]
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.[4]
-
Transfer the upper acetonitrile layer to a dispersive solid-phase extraction (dSPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄.[6]
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for UPLC-MS/MS analysis.
Workflow Diagram for Sample Preparation
Caption: QuEChERS sample preparation workflow.
2. UPLC-MS/MS Instrumentation and Conditions:
Table 3: UPLC-MS/MS Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | UHP Innoval C18 (2.1 x 50 mm, 1.9 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Elution | See Table 4 |
| Flow Rate | 0.50 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 1 µL[2] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Monitored Transitions | Analyte and Internal Standard specific |
Table 4: UPLC Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 5[2] |
| 0.50 | 90[2] |
| 1.50 | 90[2] |
| 3.00 | 90[2] |
| 3.10 | 15[2] |
| 5.00 | 15[2] |
3. Method Validation Parameters for Bioanalytical Methods (Illustrative):
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99[3] |
| Precision (%RSD) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Matrix Effect | Monitored and compensated for, if necessary |
| Recovery | Consistent, precise, and reproducible |
| Stability | Assessed under various storage and handling conditions |
Data Presentation and Interpretation
Quantitative data should be meticulously recorded and presented. Calibration curves are generated by plotting the peak area response against the concentration of the standards. The concentration of this compound in unknown samples is determined by interpolating their peak area responses from the calibration curve. For bioanalytical methods, the use of a suitable internal standard is highly recommended to correct for variations in sample processing and instrument response.
Conclusion
The HPLC and UPLC-MS/MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation is essential to ensure the accuracy and precision of the results.
References
- 1. sarpublication.com [sarpublication.com]
- 2. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Validation of Simultaneous Multi-Component Quantitative Analysis via HPLC–PDA Detection of 12 Secondary Metabolites Isolated from Drynariae Rhizoma [mdpi.com]
- 4. curresweb.com [curresweb.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
Application Notes and Protocols for Pyridazinone Derivatives in Anticancer Research
Introduction
The pyridazinone scaffold is a prominent heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[1][2][3][4] This document provides detailed application notes and protocols for the utilization of pyridazinone derivatives in anticancer research. Due to a lack of specific experimental data for 5-(Dimethylamino)-3(2H)-pyridazinone in the reviewed literature, this report focuses on a well-characterized pyridazinone derivative, 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (referred to as Pyr-1) , as a representative example of this class of compounds in anticancer studies.[1] The protocols and data presented herein are based on published research and are intended to guide researchers in evaluating the anticancer potential of pyridazinone-based compounds.
Compound Profile: Pyr-1
Pyr-1 is a pyridazinone derivative that has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines.[1] Its mechanism of action involves the induction of apoptosis through mitochondrial depolarization, highlighting its potential as a promising lead compound for the development of novel anticancer therapeutics.[1]
Quantitative Data: In Vitro Cytotoxicity of Pyr-1
The cytotoxic effects of Pyr-1 have been evaluated against a panel of human cancer cell lines. The 50% cytotoxic concentration (CC50) values are summarized in the table below.
| Cell Line | Cancer Type | CC50 (µM) |
| CEM | Leukemia | 0.23 |
| HL-60 | Leukemia | 0.39 |
| MDA-MB-231 | Breast | 0.47 |
| MDA-MB-468 | Breast | 0.78 |
| A-549 | Lung | 0.98 |
| MCF-10A | Non-cancerous Breast Epithelial | >10 |
Table 1: Cytotoxicity of Pyr-1 against various human cancer cell lines. The CC50 values were determined after a 72-hour incubation period. Data sourced from a study on the anticancer activity of a new pyridazinone derivative.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for Pyr-1 and a general workflow for evaluating the anticancer activity of pyridazinone derivatives.
Caption: Proposed apoptotic pathway induced by Pyr-1.
Caption: General experimental workflow for anticancer evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of pyridazinone derivatives like Pyr-1.
4.1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compound on cancer cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Pyridazinone compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the pyridazinone compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
-
4.2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the compound.
-
Materials:
-
Cancer cells
-
6-well plates
-
Pyridazinone compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the pyridazinone compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated and a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
-
4.3. Cell Cycle Analysis
This protocol is used to determine the effect of the compound on the cell cycle progression.
-
Materials:
-
Cancer cells
-
6-well plates
-
Pyridazinone compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat the cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
-
4.4. Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine changes in protein expression.
-
These protocols provide a solid foundation for researchers to investigate the anticancer potential of this compound and other related pyridazinone derivatives. It is recommended to adapt and optimize these protocols based on the specific cell lines and experimental conditions used.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyridazinones in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazin-3(2H)-one scaffold is a "wonder nucleus" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] In cardiovascular research, these derivatives have emerged as a versatile class of agents for treating conditions like heart failure, hypertension, and myocardial infarction.[2][3] Their therapeutic effects are often attributed to a range of mechanisms, including phosphodiesterase (PDE) inhibition, calcium sensitization, and direct vasodilation, making them a focal point for the development of novel cardiovascular drugs.[2][4] Prominent examples like Levosimendan and Pimobendan have established the clinical potential of this chemical class.[4] This document provides an overview of their application, quantitative data for key compounds, and detailed protocols for their investigation.
Key Mechanisms of Action
Pyridazinone derivatives exert their cardiovascular effects through several primary signaling pathways. The most well-documented mechanisms are calcium sensitization, phosphodiesterase inhibition, and the opening of ATP-sensitive potassium channels.
Calcium Sensitization
Calcium sensitizers represent a novel class of inotropic agents that enhance cardiac contractility without significantly increasing intracellular calcium concentrations.[2][5] This mechanism avoids the calcium overload associated with traditional inotropes, which can lead to arrhythmias and increased myocardial oxygen consumption.[2][5] Levosimendan and Pimobendan are prime examples.[6] They bind to cardiac troponin C (cTnC) in a calcium-dependent manner, stabilizing the Ca2+-bound conformation of cTnC.[7][8] This enhances and prolongs the interaction between actin and myosin, resulting in a more forceful contraction for a given level of intracellular calcium.[9]
Caption: Mechanism of Calcium Sensitization by Pyridazinones.
Phosphodiesterase (PDE) Inhibition
Many pyridazinone derivatives function as inhibitors of phosphodiesterase enzymes, particularly PDE-III.[2][4] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][10] By inhibiting PDE-III in cardiac muscle, these compounds prevent cAMP breakdown, leading to increased intracellular cAMP levels.[4] This results in enhanced protein kinase A (PKA) activity, phosphorylation of calcium channels, and ultimately, a positive inotropic (increased contractility) effect. In vascular smooth muscle, elevated cAMP levels lead to relaxation and vasodilation.[4] Compounds that combine these effects are often termed "inodilators".[6]
Caption: Mechanism of PDE-III Inhibition by Pyridazinones.
ATP-Sensitive Potassium (K-ATP) Channel Opening
Levosimendan also exerts a potent vasodilatory effect by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[7][9] The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits voltage-gated calcium channels, reducing calcium influx and resulting in smooth muscle relaxation and vasodilation.[11] This action reduces both preload and afterload on the heart, decreasing its workload and oxygen consumption.[7][12]
Caption: Mechanism of K-ATP Channel Opening by Levosimendan.
Quantitative Data Summary
The following tables summarize the in vitro activity and in vivo hemodynamic effects of representative pyridazinone derivatives based on published literature.
Table 1: In Vitro Activity of Pyridazinone Derivatives
| Compound/Derivative | Target | IC₅₀ / EC₅₀ | Source |
| Imazodan | cAMP Phosphodiesterase (PDE-III) | 8 µM | [4] |
| Pyrazolo[3,4-d]pyridazinone (Compound 27) | PDE-5 | 34 nM | [4] |
| Pyridazinone (Compound 20) | Angiotensin-Converting Enzyme (ACE) | 5.78 µg/mL | [4] |
| N,O-dibenzyl derivative (Compound 10) | Vasodilatory Action | 35.3 µM | [4] |
| Pyridazinone (Compound 26) | Vasorelaxant Action | 0.08 µmol/L | [4] |
| Pyridazinone-thiosemicarbazide (Compound 4h) | Vasorelaxant Action | 0.0117 µM | [13] |
| Pyridazinone-thiosemicarbazide (Compound 5e) | Vasorelaxant Action | 0.0025 µM | [13] |
Table 2: Hemodynamic Effects of Key Pyridazinones
| Compound | Model / Condition | Parameter | Observed Effect | Source |
| Levosimendan | Human / Acute Decompensated Heart Failure | Cardiac Output / Index | Significant Increase | [8][14] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Significant Decrease | [8][12] | ||
| Systemic Vascular Resistance (SVR) | Decrease | [12] | ||
| Myocardial Oxygen Consumption | No Significant Increase | [12][14] | ||
| Pimobendan | Pig / Normal Coronary Circulation (Infusion) | Heart Rate | Increase (10-35%) | [15] |
| Left Ventricular Filling Pressure | Decrease (-20 to -40%) | [15] | ||
| Peripheral Resistance | Decrease (up to 40%) | [15] | ||
| Pimobendan | Dog / Congestive Heart Failure (DMVD) | Survival Time | Increased | [16] |
| Onset of CHF (Preclinical DMVD) | Delayed | [16] | ||
| Bemoradan | Human / Heart Failure (Phase II) | Cardiac Output | Increase (40% at 0.88 mg) | [4] |
| Systemic Vascular Resistance (SVR) | Dose-dependent Decrease | [4] | ||
| Pulmonary Capillary Wedge Pressure (PCWP) | Dose-dependent Decrease | [4] |
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay (Isolated Thoracic Aortic Rings)
This protocol is used to assess the direct vasorelaxant effects of pyridazinone compounds on vascular smooth muscle.[17]
1. Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
Test pyridazinone compound stock solution (in DMSO or appropriate solvent)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
2. Procedure:
-
Aorta Isolation: Humanely euthanize the rat and carefully excise the thoracic aorta. Place it immediately in cold Krebs-Henseleit solution.
-
Ring Preparation: Under a dissecting microscope, remove adhering connective and adipose tissues. Cut the aorta into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in organ baths filled with 10 mL of Krebs-Henseleit solution. The baths should be maintained at 37°C and continuously aerated with carbogen gas.[17]
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. Replace the buffer solution every 15-20 minutes during this period.[17]
-
Viability Check: After equilibration, contract the rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 80 mM). Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to verify endothelium integrity (a relaxation of >70% is expected). Wash the rings and allow them to return to baseline.
-
Pre-contraction: Induce a stable, submaximal contraction with phenylephrine (1 µM).
-
Cumulative Concentration-Response: Once the contraction is stable, add the test pyridazinone compound to the bath in a cumulative manner (e.g., from 1 nM to 100 µM). Allow the tissue to reach a steady response at each concentration before adding the next.
-
Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
Protocol 2: In Vitro Phosphodiesterase (PDE-III) Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of a pyridazinone compound against the PDE-III enzyme.
1. Materials and Reagents:
-
Recombinant human PDE-III enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
5'-Nucleotidase enzyme
-
Test pyridazinone compound and a known PDE-III inhibitor (e.g., Milrinone)
-
384-well microplates
-
Fluorescence plate reader
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test pyridazinone compound and the reference inhibitor (e.g., Milrinone) in assay buffer containing 1-2% DMSO.
-
Reaction Mixture: In each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound or reference inhibitor (or vehicle for control wells)
-
Recombinant PDE-III enzyme
-
-
Initiate Reaction: Start the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes, protected from light. During this time, active PDE-III will hydrolyze FAM-cAMP to FAM-5'-AMP.
-
Termination and Detection: Stop the reaction by adding a solution containing 5'-nucleotidase. This enzyme will cleave the phosphate from FAM-5'-AMP, releasing the fluorescent FAM molecule.
-
Second Incubation: Incubate for another 20-30 minutes to allow the 5'-nucleotidase reaction to complete.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., Excitation/Emission ~485/520 nm). The fluorescence signal is directly proportional to the amount of cAMP hydrolyzed.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition curve and determine the IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%).
Preclinical Screening Workflow
The development of new pyridazinone-based cardiovascular drugs typically follows a structured preclinical screening cascade to identify promising candidates.
Caption: Preclinical Screening Workflow for Pyridazinone Derivatives.
References
- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Role of the Calcium Sensitive Inotropic Agent, Levosimendan and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Levosimendan - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Levosimendan? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. litfl.com [litfl.com]
- 13. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 17. benchchem.com [benchchem.com]
In Vitro Evaluation of 5-(Dimethylamino)-3(2H)-pyridazinone Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vitro evaluation of the cytotoxic effects of 5-(Dimethylamino)-3(2H)-pyridazinone, a member of the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer agents.[1][2][3][4][5] This guide outlines detailed protocols for key cytotoxicity assays and presents data on related pyridazinone compounds to serve as a reference for experimental design and data interpretation.
Data Presentation: Cytotoxicity of Pyridazinone Derivatives
While specific cytotoxic data for this compound is not extensively available in the public domain, the following table summarizes the cytotoxic activities of various other pyridazinone derivatives against different cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), can provide a valuable benchmark for new studies.
| Compound ID | Cell Line | Cell Type | IC50 (µM) | Reference |
| Pyridazinone Derivative 6f | MCF-7 | Human Breast Adenocarcinoma | 14.5 - 40 | [6] |
| Pyridazinone Derivative 6f | P815 | Murine Mastocytoma | 35 - 82.5 | [6] |
| p-methoxyderivative 9b | MAC 13 | Murine Colon Cancer | 17 | [7] |
| p-methoxyderivative 9b | MAC 16 | Murine Colon Cancer | 11 | [7] |
| Pyr-1 | HL-60 | Acute Promyelocytic Leukemia | 0.39 (CC50) | [8] |
| Compound 43 | Panc-1 | Human Pancreas Cancer | 2.9 | [5] |
| Compound 43 | Paca-2 | Human Pancreas Cancer | 2.2 | [5] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10][11]
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Visualizations
Experimental Workflow for Cytotoxicity Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Testing 5-(Dimethylamino)-3(2H)-pyridazinone Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including notable anti-inflammatory and cardiovascular effects. The compound 5-(Dimethylamino)-3(2H)-pyridazinone belongs to this promising class of molecules. Due to the structural and functional characteristics of the pyridazinone scaffold, it is hypothesized that this compound may exhibit significant therapeutic potential in treating inflammatory conditions and cardiovascular diseases.
These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical animal models of inflammation and hypertension. The provided methodologies are based on standard, validated procedures to ensure reproducibility and reliability of the findings.
Potential Mechanisms of Action
The therapeutic effects of pyridazinone derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation and cardiovascular regulation. While the specific mechanisms of this compound are yet to be fully elucidated, related compounds have been shown to act through:
-
Inhibition of Pro-inflammatory Mediators: Many pyridazinone derivatives have been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), potentially through the inhibition of pathways like NF-κB.[1][2]
-
Enzyme Inhibition: Some derivatives have demonstrated inhibitory activity against enzymes like cyclooxygenase (COX), which are crucial in the synthesis of prostaglandins involved in inflammation and pain.[1]
-
Vasodilation: Certain pyridazinone compounds exhibit vasodilatory properties, which can contribute to antihypertensive effects. This can be mediated through various mechanisms, including direct smooth muscle relaxation or modulation of signaling pathways that regulate vascular tone.[3][4][5][6]
The following diagram illustrates a potential signaling pathway involved in the anti-inflammatory effects of pyridazinone derivatives.
Animal Models for Efficacy Testing
Based on the known biological activities of the pyridazinone class of compounds, the following animal models are recommended for evaluating the efficacy of this compound.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This is a widely used and reproducible model for screening compounds with acute anti-inflammatory activity.[7][8][9][10][11][12][13]
Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Control Group: Receives the vehicle.
-
Test Compound Group(s): Receives this compound at various doses (e.g., 10, 30, 100 mg/kg).
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
-
Drug Administration: The test compound, vehicle, and positive control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Illustrative Data for Pyridazinone Derivatives (Note: Data below is for representative pyridazinone compounds and not this compound)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Pyridazinone Derivative A | 10 | 0.62 ± 0.04 | 27.1 |
| Pyridazinone Derivative A | 30 | 0.45 ± 0.03 | 47.1 |
| Pyridazinone Derivative A | 100 | 0.31 ± 0.02 | 63.5 |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of a compound on systemic inflammation by measuring the levels of pro-inflammatory cytokines in the serum.[2][14]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used and housed under standard conditions.
-
Acclimatization and Grouping: Similar to the carrageenan model, mice are acclimatized and divided into control, test, and positive control groups (n=6-8 per group). A positive control could be a known inhibitor of cytokine production like Dexamethasone (1 mg/kg).
-
Drug Administration: The test compound, vehicle, or positive control is administered (p.o. or i.p.) one hour prior to LPS challenge.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS from E. coli (e.g., 1 mg/kg) dissolved in sterile saline.
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2 or 4 hours), blood is collected via cardiac puncture under anesthesia. The blood is allowed to clot, and serum is separated by centrifugation.
-
Cytokine Analysis: Serum levels of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as pg/mL of the cytokine. The percentage of inhibition of cytokine production is calculated for each treated group compared to the control group.
Illustrative Data for Pyridazinone Derivatives (Note: Data below is for representative pyridazinone compounds and not this compound)
| Treatment Group | Dose (mg/kg, i.p.) | Serum TNF-α (pg/mL) at 2h (± SEM) | % Inhibition of TNF-α | Serum IL-6 (pg/mL) at 4h (± SEM) | % Inhibition of IL-6 |
| Control (Vehicle + LPS) | - | 2500 ± 210 | - | 3500 ± 300 | - |
| Pyridazinone Derivative B | 10 | 1850 ± 150 | 26.0 | 2625 ± 250 | 25.0 |
| Pyridazinone Derivative B | 30 | 1200 ± 110 | 52.0 | 1750 ± 180 | 50.0 |
| Dexamethasone | 1 | 950 ± 90 | 62.0 | 1225 ± 130 | 65.0 |
Spontaneously Hypertensive Rat (SHR) Model for Antihypertensive Activity
The SHR model is a well-established genetic model of hypertension and is suitable for screening compounds with potential antihypertensive effects.[15][16]
Experimental Protocol:
-
Animals: Male Spontaneously Hypertensive Rats (SHR) (14-16 weeks old) with established hypertension are used. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Blood Pressure Measurement: Baseline systolic blood pressure (SBP) is measured using the non-invasive tail-cuff method. Animals with SBP above 160 mmHg are included in the study.
-
Grouping and Drug Administration: SHRs are randomly divided into vehicle control and test compound groups (n=6-8 per group). This compound is administered orally once daily for a specified period (e.g., 2-4 weeks).
-
Monitoring Blood Pressure: SBP is measured at regular intervals during the treatment period (e.g., weekly) and at different time points after the final dose to assess the duration of action.
-
Data Analysis: The change in SBP from baseline is calculated for each group. Statistical analysis is performed to compare the blood pressure-lowering effect of the test compound with the vehicle control.
Illustrative Data for Pyridazinone Derivatives (Note: Data below is for representative pyridazinone compounds and not this compound)
| Treatment Group | Daily Dose (mg/kg, p.o.) | Baseline SBP (mmHg, ± SEM) | SBP after 4 weeks (mmHg, ± SEM) | Change in SBP (mmHg) |
| SHR + Vehicle | - | 185 ± 5 | 182 ± 6 | -3 |
| SHR + Pyridazinone Derivative C | 25 | 183 ± 4 | 155 ± 5 | -28 |
| SHR + Pyridazinone Derivative C | 50 | 186 ± 5 | 142 ± 4 | -44 |
| WKY + Vehicle (Normotensive) | - | 125 ± 3 | 124 ± 3 | -1 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for in vivo efficacy testing and the logical relationship between the different experimental models.
References
- 1. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. carrageenan induced paw: Topics by Science.gov [science.gov]
- 12. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iajpr.com [iajpr.com]
Application Notes and Protocols for 5-(Dimethylamino)-3(2H)-pyridazinone in Plant Growth Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Dimethylamino)-3(2H)-pyridazinone is a pyridazinone derivative with potential applications in the regulation of plant growth and development. The pyridazinone chemical family is known for its diverse biological activities in agriculture, including herbicidal and plant growth-regulating effects. Notably, certain 3(2H)-pyridazinone derivatives have been identified as "plant activators," capable of inducing systemic acquired resistance (SAR) in plants, thereby enhancing their defense against a broad spectrum of pathogens. This document provides detailed application notes and experimental protocols for the study of this compound as a plant growth regulator.
Putative Mechanism of Action
While the precise mechanism of this compound in plant growth regulation is a subject of ongoing research, it is hypothesized to function as a plant activator. Unlike traditional pesticides, plant activators do not have direct antimicrobial activity but rather stimulate the plant's own defense mechanisms. This induced resistance is often associated with the activation of signaling pathways, such as those mediated by salicylic acid (SA) and jasmonic acid (JA), leading to the expression of pathogenesis-related (PR) proteins and the reinforcement of cell walls.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a dose-response study on the effects of this compound on the growth of Arabidopsis thaliana and the expression of a key defense-related gene, PR-1.
| Concentration (µM) | Plant Height (cm ± SD) | Rosette Diameter (cm ± SD) | Fresh Weight (g ± SD) | PR-1 Gene Expression (Fold Change ± SD) |
| 0 (Control) | 15.2 ± 1.1 | 8.5 ± 0.7 | 2.1 ± 0.3 | 1.0 ± 0.2 |
| 10 | 15.5 ± 1.3 | 8.6 ± 0.8 | 2.2 ± 0.4 | 3.5 ± 0.6 |
| 50 | 15.8 ± 1.0 | 8.9 ± 0.6 | 2.4 ± 0.3 | 12.8 ± 2.1 |
| 100 | 14.9 ± 1.2 | 8.3 ± 0.9 | 2.0 ± 0.5 | 25.6 ± 4.5 |
| 200 | 12.1 ± 1.5 | 7.1 ± 1.0 | 1.5 ± 0.4 | 18.2 ± 3.9 |
SD: Standard Deviation
Experimental Protocols
Protocol 1: Plant Growth Promotion Assay
This protocol outlines a method for assessing the effect of this compound on plant growth parameters.
Materials:
-
Seeds of the model plant (e.g., Arabidopsis thaliana, tomato, or wheat)
-
This compound (CAS 82226-43-5)
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO)
-
Planting pots and sterile soil mix
-
Growth chamber with controlled light, temperature, and humidity
-
Calipers and a balance
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions: Prepare a series of working solutions (e.g., 10, 50, 100, 200 µM) by diluting the stock solution in sterile deionized water. Include a control solution containing the same concentration of DMSO as the highest concentration working solution.
-
Seed Germination and Seedling Growth: Sow seeds in pots and grow them in a growth chamber under optimal conditions (e.g., 16h light/8h dark cycle, 22°C).
-
Treatment Application: After a specific growth period (e.g., 14 days), apply the working solutions to the soil or as a foliar spray. For soil application, add a defined volume of the solution to each pot. For foliar application, spray the leaves until runoff.
-
Data Collection: After a further growth period (e.g., 14 days post-treatment), measure various growth parameters, including plant height, root length, rosette diameter (for rosette-forming plants), fresh weight, and dry weight.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol describes how to measure the expression of defense-related genes in response to treatment with this compound.
Materials:
-
Plant tissue from treated and control plants (from Protocol 1)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
Quantitative real-time PCR (qRT-PCR) machine
-
Primers for target genes (e.g., PR-1) and a reference gene (e.g., Actin)
-
SYBR Green or other fluorescent dye for qRT-PCR
Procedure:
-
Sample Collection and RNA Extraction: Harvest leaf tissue at various time points after treatment (e.g., 0, 6, 24, 48 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, with the reference gene for normalization.
Safety Precautions
This compound is a chemical compound and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound. Work in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound presents an interesting candidate for research into novel plant growth regulators. The protocols and information provided herein offer a framework for investigating its effects on plant physiology and gene expression. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential applications in agriculture for enhancing crop resilience and productivity.
Application Notes and Protocols for 5-(Dimethylamino)-3(2H)-pyridazinone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Dimethylamino)-3(2H)-pyridazinone is a pyridazinone derivative, a class of heterocyclic compounds recognized for a wide array of biological activities. Pyridazinone-based molecules have demonstrated potential as anticancer, anti-inflammatory, and cardiovascular agents, making them subjects of significant interest in pharmaceutical research and drug development. This document provides a detailed protocol for the solubilization and application of this compound in a cell culture setting, designed to assist researchers in investigating its biological effects.
Data Presentation
Quantitative data regarding the solubility of a structurally related pyridazinone derivative and the recommended solvent concentrations for cell culture applications are summarized below.
Table 1: Solubility and Recommended Concentrations
| Parameter | Value | Notes |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO), sterile | Highly recommended for pyridazinone derivatives due to their good solubility in this solvent. |
| Solubility of a Related Pyridazinone (6-phenyl-pyridazin-3(2H)-one) in DMSO | High | A study on a similar compound showed high solubility in DMSO.[1] The exact solubility of this compound should be determined empirically. |
| Recommended Final DMSO Concentration in Cell Culture Medium | ≤ 0.1% (v/v) | To minimize solvent-induced cytotoxicity. For most cell lines, concentrations up to 0.5% are tolerated, but it is crucial to include a vehicle control in all experiments. |
| Suggested Starting Concentration Range for Biological Assays | 1 nM - 100 µM | Based on the reported bioactive concentrations of other pyridazinone derivatives, which often exhibit activity in the low micromolar to nanomolar range. A wide range is recommended for initial screening to determine the optimal concentration for the specific cell line and assay. |
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-blocking microcentrifuge tubes (e.g., amber tubes)
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
-
Sterile serological pipettes
-
Incubator (37°C, 5% CO₂)
-
Cell line(s) of interest
Protocol for Preparation of Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of cell cultures.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder.
-
Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM). The choice of concentration will depend on the desired final concentrations in the cell culture and the compound's solubility. It is advisable to start with a small volume of DMSO and vortex thoroughly to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified. As pyridazinone derivatives can be susceptible to hydrolysis and oxidation, it is recommended to use freshly prepared solutions whenever possible.
Protocol for Preparing Working Solutions and Treating Cells
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells does not exceed 0.5%, and ideally is at or below 0.1%, to minimize solvent cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium as used for the highest concentration of the test compound. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound and the vehicle control.
-
Incubation: Return the plate to the incubator and incubate for the desired experimental duration.
-
Downstream Analysis: Following incubation, proceed with the planned cellular and molecular analyses (e.g., cytotoxicity assays, gene expression analysis, etc.).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Signaling Pathway Considerations
While the specific signaling pathways modulated by this compound are not yet fully elucidated, pyridazinone derivatives have been shown to interact with various cellular targets. For instance, some derivatives act as inhibitors of kinases or other enzymes involved in cell proliferation and inflammation. The diagram below represents a generic kinase signaling pathway that could be a potential target for investigation.
References
Application Note: A Robust LC-MS/MS Method for the Quantification of Pyridazinone Metabolites in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pyridazinone-based drug candidates and their primary metabolites in biological matrices. The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The described method is suitable for pharmacokinetic studies and drug metabolism research, offering high throughput and reliable quantification.
Introduction
Pyridazinone and its derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3] Understanding the metabolic fate of these compounds is crucial for drug development, as metabolites can contribute to both the therapeutic efficacy and potential toxicity of the parent drug. Common metabolic transformations for pyridazinone-containing drugs include Phase I reactions, such as hydroxylation and N-dealkylation, and Phase II reactions, like glucuronidation.[4][5][6] This application note provides a general and robust LC-MS/MS method applicable to a variety of pyridazinone metabolites.
Experimental Protocols
Sample Preparation
A critical step in bioanalysis is the effective extraction of analytes from complex biological matrices.[7] The choice of sample preparation technique depends on the specific matrix and the physicochemical properties of the metabolites.
a) Plasma/Serum Samples: Protein Precipitation
Protein precipitation is a straightforward and effective method for the extraction of pyridazinone and its metabolites from plasma or serum.[8][9][10]
-
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
b) Urine Samples: Solid-Phase Extraction (SPE) for Glucuronide Metabolites
For the analysis of more polar metabolites like glucuronides in urine, an SPE cleanup step is recommended to remove interfering matrix components.[4]
-
Protocol:
-
Thaw frozen urine samples at room temperature and centrifuge at 4000 rpm for 5 minutes to remove particulates.
-
Dilute 100 µL of urine with 900 µL of 0.1 M phosphate buffer (pH 6.8).
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the diluted urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Method
The following conditions can be used as a starting point and should be optimized for specific pyridazinone metabolites.
a) Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the parent drug and its metabolites.[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
b) Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for pyridazinone compounds.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.[12]
-
Key Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Gas Flows (Nitrogen): Optimized for the specific instrument.
-
Data Presentation
The following table provides hypothetical yet representative quantitative data for a generic pyridazinone drug and its common metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Pyridazinone Parent Drug | 350.2 | 180.1 | 4.5 |
| Hydroxylated Metabolite | 366.2 | 196.1 | 3.8 |
| N-dealkylated Metabolite | 322.2 | 152.1 | 3.2 |
| Glucuronide Metabolite | 526.2 | 350.2 | 2.5 |
| Internal Standard | 355.2 | 185.1 | 4.5 |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of pyridazinone metabolites.
References
- 1. sarpublication.com [sarpublication.com]
- 2. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 8. Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Dimethylamino)-3(2H)-pyridazinone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of 5-(Dimethylamino)-3(2H)-pyridazinone synthesis.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound and related derivatives.
Q1: I am experiencing low to no yield of my desired this compound product. What are the potential causes and how can I improve the yield?
A1: Low yields in the synthesis of 5-(amino)-pyridazinones via nucleophilic aromatic substitution (SNAr) of a chloro-precursor are a common challenge. Several factors can contribute to this issue. Here is a systematic guide to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your 5-chloro-3(2H)-pyridazinone precursor and the dimethylamine reagent. Impurities can lead to unwanted side reactions. It is advisable to use freshly purified reagents.
-
Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can cause decomposition of the starting materials or the product. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal temperature and reaction time. For the amination of chloropyridazinones, temperatures in the range of 80-120 °C are often employed.[1][2]
-
Solvent Choice: The choice of solvent significantly impacts the reaction rate and yield. Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can help to stabilize the charged intermediate (Meisenheimer complex).[1] Ensure the solvent is anhydrous, as the presence of water can lead to hydrolysis of the starting material, forming the corresponding hydroxypyridazinone as a byproduct.
-
Base Selection: An appropriate base is crucial to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[2][3] The strength and solubility of the base can influence the reaction rate.
-
Stoichiometry of Reagents: Using a slight excess of the amine nucleophile (dimethylamine) can help to drive the reaction to completion. A molar ratio of 1.2 to 2.0 equivalents of the amine per equivalent of the chloropyridazinone is a good starting point.[2]
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A2: The formation of multiple products can arise from side reactions or the reaction of the product with starting materials.
-
Side Reactions: A common side reaction is the hydrolysis of the starting 5-chloro-3(2H)-pyridazinone to 5-hydroxy-3(2H)-pyridazinone if water is present in the reaction mixture. To minimize this, ensure all reagents and solvents are anhydrous.
-
Over-alkylation/Dialkylation: While less common with dimethylamine, primary amines can sometimes undergo further reaction to form secondary amines. This is not a concern with a secondary amine like dimethylamine.
-
Regioisomers: If starting with a di-substituted pyridazinone, such as 4,5-dichloropyridazinone, the reaction can potentially yield a mixture of mono-aminated products. The regioselectivity can be influenced by the electronic and steric effects of other substituents on the pyridazinone ring. For the synthesis of this compound, starting with 5-chloro-3(2H)-pyridazinone will ensure the correct isomer is formed.
Q3: The purification of my final product, this compound, is proving to be difficult. What purification strategies are recommended?
A3: Purification can be challenging due to the polarity of the product and potential byproducts.
-
Work-up Procedure: After the reaction is complete, a standard work-up procedure involves cooling the reaction mixture, pouring it into ice-water to precipitate the crude product, followed by filtration.[4]
-
Recrystallization: Recrystallization from a suitable solvent system is a highly effective method for purifying the solid product. A mixture of ethyl acetate and petroleum ether has been successfully used for a similar compound.[4] Experiment with different solvent systems to find the optimal conditions for your product.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A solvent system with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane) can be used to separate the product from impurities.
Data Presentation
The following tables summarize typical reaction conditions for the amination of chloropyridazinones and provide a general guide for optimizing nucleophilic aromatic substitution (SNAr) reactions.
Table 1: Example Reaction Conditions for Amination of a Dichloropyridazinone Derivative[4]
| Parameter | Value |
| Starting Material | 4,5-dichloro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl) methyl]pyridazin-3(2H)-one |
| Amine | Dimethylamine |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 353 K (80 °C) |
| Reaction Time | 8 hours |
| Yield | 54.6% |
Table 2: General Optimization Parameters for Nucleophilic Aromatic Substitution (SNAr) on Chloro-Heterocycles
| Parameter | General Range/Options | Key Considerations |
| Temperature | 80 - 150 °C | Higher temperatures may be needed for less reactive substrates. Monitor for decomposition. |
| Solvent | DMF, DMSO, NMP, Dioxane | Polar aprotic solvents are generally preferred. Must be anhydrous. |
| Base | K₂CO₃, Cs₂CO₃, NaOtBu, LiHMDS | Base strength should be matched to the substrate and amine.[2] |
| Amine Equivalents | 1.1 - 2.0 eq. | A slight excess of the amine can improve conversion. |
| Catalyst (optional) | Palladium or Copper catalysts | Can be used for less reactive aryl chlorides (Buchwald-Hartwig or Ullmann amination).[1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, adapted from procedures for similar compounds.[3][4]
Protocol 1: Synthesis of this compound
Materials:
-
5-chloro-3(2H)-pyridazinone
-
Dimethylamine (e.g., 40% solution in water or as a gas)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Ice
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-3(2H)-pyridazinone (1.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).
-
Add dimethylamine (2.0 eq.). If using a solution, add it dropwise. If using a gas, bubble it through the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Once the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water.
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold petroleum ether.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethyl acetate/petroleum ether.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Overcoming solubility issues of 5-(Dimethylamino)-3(2H)-pyridazinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Dimethylamino)-3(2H)-pyridazinone. The information provided is intended to help overcome common solubility challenges encountered during experimentation.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: You are experiencing difficulty dissolving this compound in your desired solvent system for an experiment.
Initial Assessment:
-
Visual Observation: Is the compound forming a suspension (fine particles dispersed in the liquid), precipitating out of solution over time, or not appearing to dissolve at all?
-
Solvent Choice: What solvent are you currently using? Have you consulted literature for the solubility of similar pyridazinone derivatives?
-
Concentration: What is the target concentration for your experiment? It's possible the required concentration exceeds the solubility limit in the chosen solvent.
Recommended Solutions:
-
Co-Solvent System: For aqueous solutions, the addition of a water-miscible organic co-solvent can significantly enhance solubility. Dimethyl sulfoxide (DMSO) has been shown to be highly effective for similar pyridazinone derivatives.[1] Start with a small percentage of the co-solvent and gradually increase it until the compound dissolves.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can increase its solubility. For a compound with a basic dimethylamino group, lowering the pH to form a salt may improve aqueous solubility.
-
Heating: Gently warming the solvent while stirring can increase the rate of dissolution and the solubility limit. Always check the compound's stability at elevated temperatures before proceeding.
-
Particle Size Reduction: If you have the compound in solid form, reducing the particle size through techniques like micronization can increase the surface area available for solvation, thereby improving the dissolution rate.[2][3]
-
Use of Surfactants: Low concentrations of surfactants can aid in the solubilization of hydrophobic compounds by forming micelles.
-
Solid Dispersion: For formulation development, creating a solid dispersion of the compound in a hydrophilic carrier can enhance its dissolution rate and bioavailability.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
A1: While specific data for this compound is limited, data from a closely related compound, 6-phenyl-pyridazin-3(2H)-one (PPD), suggests that Dimethyl Sulfoxide (DMSO) is an excellent starting solvent due to its ability to act as a potent solubilizing agent for pyridazinone derivatives.[1] For aqueous solutions, a co-solvent system of DMSO and water is recommended.
Q2: Is there any quantitative solubility data available for similar compounds?
A2: Yes, the solubility of 6-phenyl-pyridazin-3(2H)-one (PPD) has been determined in various solvents at different temperatures. This data can serve as a useful guide for your experiments.
Solubility of 6-phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10^3) |
| Water | 298.2 | 0.0058 |
| Water | 318.2 | 0.0126 |
| Ethanol | 298.2 | 6.25 |
| Ethanol | 318.2 | 8.22 |
| Propylene Glycol | 298.2 | 11.5 |
| Propylene Glycol | 318.2 | 15.0 |
| DMSO | 298.2 | 400.0 |
| DMSO | 318.2 | 467.0 |
Data extrapolated from a study on a similar pyridazinone derivative.
Q3: How can I prepare a stock solution of this compound for cell-based assays?
A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a common issue when a compound is significantly less soluble in the aqueous buffer than in DMSO. To address this, you can try the following:
-
Increase the percentage of co-solvent in your final solution if your experimental system allows.
-
Use a surfactant in your aqueous buffer to help maintain the compound's solubility.
-
Prepare a more dilute stock solution in DMSO to reduce the degree of supersaturation upon dilution.
-
Employ sonication during and after dilution to help disperse the compound and facilitate dissolution.
Q5: Are there any known biological pathways affected by pyridazinone derivatives that I should be aware of?
A5: Pyridazinone derivatives have been reported to exhibit a wide range of biological activities, including cardiovascular and anticancer effects.[4] Some 4-amino-5-substituted-3(2H)-pyridazinones have been shown to act as antinociceptive agents through the indirect activation of the noradrenergic system, potentially involving α2-adrenoceptors.[3] This suggests a possible interaction with G-protein coupled receptor signaling pathways.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in a DMSO/Water co-solvent system.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Purified water
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
-
Volumetric flasks
Methodology:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Weigh the calculated amount of the compound and transfer it to a volumetric flask.
-
Add a small volume of DMSO to the flask to wet the solid.
-
Vortex the mixture for 30 seconds to aid in the initial dispersion.
-
Place the flask in a sonicator bath and sonicate for 5-10 minutes.
-
Gradually add the remaining volume of DMSO, followed by purified water, to reach the final desired co-solvent ratio and total volume. Vortex between additions.
-
Continue to vortex and sonicate until the compound is completely dissolved.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
This compound (solid)
-
A series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
pH meter
Methodology:
-
Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant from each vial.
-
Measure the concentration of the dissolved compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
Plot the measured solubility against the pH of the buffers to determine the pH-solubility profile.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: A potential signaling pathway for pyridazinone derivatives.
References
- 1. scispace.com [scispace.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|CAS 82226-43-5 [benchchem.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Dimethylamino)-3(2H)-pyridazinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Dimethylamino)-3(2H)-pyridazinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable 5-halo-3(2H)-pyridazinone precursor with dimethylamine. The most common starting material is 5-chloro-3(2H)-pyridazinone, which is commercially available or can be synthesized from mucochloric acid.
Q2: What are the typical reaction conditions for the amination of 5-chloro-3(2H)-pyridazinone with dimethylamine?
A2: Typical reaction conditions involve reacting 5-chloro-3(2H)-pyridazinone with an excess of dimethylamine (often as a solution in a solvent like ethanol or THF, or as anhydrous gas) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF). The reaction is often carried out at elevated temperatures, ranging from room temperature to reflux, and may be performed in a sealed vessel to maintain the concentration of the volatile dimethylamine. A base, such as potassium carbonate or triethylamine, is frequently added to neutralize the HCl generated during the reaction.
Q3: What are the potential side-products in the synthesis of this compound?
A3: Based on the reaction mechanism and literature on related pyridazinone syntheses, several side-products can be anticipated. These include:
-
Unreacted 5-chloro-3(2H)-pyridazinone: Incomplete reaction can lead to the presence of the starting material.
-
Hydrolysis product (5-hydroxy-3(2H)-pyridazinone): If water is present in the reaction mixture, the chloro-substituent can be hydrolyzed to a hydroxyl group.
-
Solvent-adducts: In some cases, the solvent (e.g., DMF) or its breakdown products can react with the pyridazinone ring.
-
Oligomeric species: Under certain conditions, self-condensation or polymerization of the pyridazinone ring can occur, although this is less common for this specific reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Starting Material: The 5-chloro-3(2H)-pyridazinone may be of poor quality or degraded. 2. Insufficient Dimethylamine: Dimethylamine may have evaporated from the reaction mixture, especially in an open system. 3. Low Reaction Temperature: The activation energy for the nucleophilic substitution may not be reached. 4. Presence of Water: Excessive water can lead to hydrolysis of the starting material. | 1. Verify Starting Material: Check the purity of 5-chloro-3(2H)-pyridazinone by melting point or analytical techniques like NMR or GC-MS. 2. Use a Sealed System: Perform the reaction in a sealed tube or pressure vessel to prevent the escape of dimethylamine. Use a significant excess of dimethylamine. 3. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 4. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. |
| Presence of Multiple Spots on TLC/Peaks in LC-MS | 1. Incomplete Reaction: The reaction has not gone to completion, leaving starting material. 2. Formation of Side-Products: As mentioned in the FAQs, hydrolysis or other side reactions may be occurring. | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature. 2. Optimize Reaction Conditions: If hydrolysis is suspected, ensure anhydrous conditions. Consider changing the solvent or base. 3. Purification: Isolate the desired product using column chromatography or recrystallization. |
| Difficulty in Product Isolation/Purification | 1. High Polarity of the Product: The dimethylamino group increases the polarity of the molecule, which can make extraction and purification challenging. 2. Formation of Emulsions during Workup: The product may act as a surfactant, leading to emulsions during aqueous workup. | 1. Use Appropriate Extraction Solvents: Employ a more polar solvent for extraction, such as dichloromethane or a mixture of chloroform and isopropanol. 2. Break Emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. Centrifugation can also be effective. 3. Alternative Purification: Consider techniques like preparative HPLC for difficult separations. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
5-chloro-3(2H)-pyridazinone
-
Dimethylamine solution (e.g., 40% in water, or 2M in THF/ethanol)
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 5-chloro-3(2H)-pyridazinone (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add a solution of dimethylamine (3.0 eq) in an appropriate solvent (e.g., THF or ethanol) dropwise at room temperature.
-
Seal the reaction vessel and heat the mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) or by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes).
Protocol 2: Identification of Side-Products by LC-MS
Instrumentation:
-
Liquid chromatograph coupled with a mass spectrometer (e.g., ESI-MS).
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into the LC-MS system.
-
Use a suitable C18 column and a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).
-
Monitor the elution of compounds using a UV detector and the mass spectrometer.
-
Analyze the mass spectra of the observed peaks to identify the molecular weights of the components.
-
Expected [M+H]+ for this compound: m/z 140.09
-
Expected [M+H]+ for 5-chloro-3(2H)-pyridazinone: m/z 130.99
-
Expected [M+H]+ for 5-hydroxy-3(2H)-pyridazinone: m/z 113.04
-
Data Presentation
Table 1: Summary of Expected Molecular Weights of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) |
| This compound | C₆H₉N₃O | 139.15 | 140.09 |
| 5-chloro-3(2H)-pyridazinone | C₄H₃ClN₂O | 130.53 | 130.99 |
| 5-hydroxy-3(2H)-pyridazinone | C₄H₄N₂O₂ | 112.08 | 113.04 |
Visualizations
Caption: Synthetic pathway for this compound and potential side-products.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Optimizing Reaction Conditions for Pyridazinone Derivatization
Welcome to the technical support center for pyridazinone derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and functionalization of pyridazinone derivatives.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low yields in my pyridazinone synthesis. What are the common causes and how can I improve the yield?
Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting and optimization is recommended:
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to undesirable side reactions and hinder the desired cyclization. It is advisable to use freshly purified reagents.[1]
-
Reaction Temperature: The temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.
-
Solvent Selection: The choice of solvent significantly impacts the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the reaction.
-
pH Control: For the cyclocondensation of γ-ketoacids with hydrazine, the pH of the reaction medium can be critical. An acidic medium can catalyze the dehydration step, but highly acidic conditions may promote side reactions.
-
Water Removal: The cyclization step produces water. In some instances, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby enhancing the yield.[1]
Q2: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are the common side reactions in pyridazinone synthesis?
The formation of side products is a common obstacle. Understanding these side reactions is key to minimizing their occurrence:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products. The regioselectivity can sometimes be controlled by adjusting reaction conditions or by using specific catalysts.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
Q3: I am attempting to perform an N-alkylation on a pyridazinone and I'm getting a mixture of N-alkylated and O-alkylated products. How can I control the regioselectivity?
Controlling the position of alkylation in pyridazinones can be challenging due to the presence of two nucleophilic nitrogen atoms and the potential for O-alkylation. The regioselectivity is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density on the nitrogen atoms, which is influenced by substituents on the pyridazinone ring, can affect the site of alkylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N- vs. O-alkylation and the regioselectivity of N-alkylation. For instance, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen. A systematic screening of reaction conditions is often necessary to improve regioselectivity.[1][2]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Reagents | Verify the purity and activity of starting materials (e.g., hydrazine derivative, dicarbonyl compound) via appropriate analytical techniques (NMR, MS). Use freshly opened or purified reagents. |
| Suboptimal Temperature | Perform the reaction at a range of temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition. Monitor reaction progress by TLC at each temperature. |
| Incorrect Solvent | Screen a variety of solvents with different polarities (e.g., ethanol, DMF, toluene, acetonitrile). Protic solvents are often a good starting point for pyridazinone synthesis. |
| pH is Not Optimal | If applicable, adjust the pH of the reaction mixture. For cyclocondensation, a catalytic amount of acid (e.g., acetic acid) may be beneficial. |
| Insufficient Reaction Time | Monitor the reaction over an extended period (e.g., 2, 6, 12, 24 hours) using TLC or LC-MS to ensure it has gone to completion. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Troubleshooting Step |
| Formation of Regioisomers | Modify reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. Consider using a protecting group strategy if one carbonyl is significantly more reactive. |
| Mixture of N- and O-alkylation | Vary the base (e.g., K2CO3, NaH, Cs2CO3) and solvent combination. Non-polar solvents and milder bases sometimes favor N-alkylation.[2] |
| Over-alkylation | Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture to minimize di-alkylation. |
| Side Reactions | Lower the reaction temperature to reduce the rate of competing side reactions. Ensure an inert atmosphere if reactants are sensitive to air or moisture. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Pyridazinone Derivatives
| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield (%) |
| β-Benzoylpropionic acid | Hydrazine hydrate | Ethanol | Reflux | 8 h | 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one | 72 |
| 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid | Hydrazine hydrate (55%) | Ethanol | Reflux | 4 h | 6-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | 58 |
| 6-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Bromine, Acetic Acid | Glacial Acetic Acid | 60-70 °C then reflux | 3 h | 6-(3-Fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | - |
| 6-Substituted-3(2H)-pyridazinones | Ethyl 3-bromo-acetate, K2CO3 | Acetone | Reflux | Overnight | Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate | 69 |
| C5-disubstituted Meldrum's acid derivative | Hydrazine monohydrate | DMF | 0 °C to RT | 24 h | NH-containing DHPDOs | Good |
Table 2: Conditions for N-Alkylation of Pyridazinones
| Pyridazinone Substrate | Alkylating Agent | Base | Solvent | Temperature | Product | Notes |
| Imidazo[4,5-b]pyridines | 4-Methoxybenzyl chloride | Anhydrous K2CO3 | DMF | - | N-alkylated on pyridine ring | Regioisomers identified by 2D-NOESY |
| 1H-Indazole | Pentyl bromide | NaH | THF | 50 °C | N1-alkylated indazole | High N1-selectivity |
| 2-Pyridone | Benzyl halides | - | Water (micellar) | - | N-alkylated 2-pyridone | High regioselectivity for N-alkylation |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-2,3,4,5-tetrahydro Pyridazin-3-one
-
Materials: β-Benzoylpropionic acid (0.1 M), hydrazine hydrate (1 mL), ethanol (25 mL).
-
Procedure:
-
Dissolve β-benzoylpropionic acid in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration and crystallize from ethanol.[3]
-
Protocol 2: General Procedure for Quaternary Ammonium Salt-Catalyzed Michael Addition of Pyridazinones
-
Materials: Spirobiindane-based ammonium salt C1 (9.2 mg, 0.01 mmol), Cs2CO3 (98 mg, 0.3 mmol), N-Boc dihydropyridazinone derivative (0.1 mmol), toluene (1 mL), Michael acceptor (0.3 mmol).
-
Procedure:
-
Introduce the ammonium salt catalyst and Cs2CO3 into a 2 mL vial at room temperature.
-
Dissolve the N-Boc dihydropyridazinone derivative in toluene and add it to the vial.
-
Add the Michael acceptor to the reaction mixture.
-
Stir the mixture at room temperature for 18 hours.
-
Filter the crude mixture through a pad of silica gel using ethyl acetate as the eluent.
-
Purify the resulting product by silica gel column chromatography.[4]
-
Signaling Pathway and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones | MDPI [mdpi.com]
Technical Support Center: 5-(Dimethylamino)-3(2H)-pyridazinone and Cell Viability Assay Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using 5-(Dimethylamino)-3(2H)-pyridazinone in their experiments and encountering issues with cell viability assays. The information provided here will help you troubleshoot these issues and obtain accurate data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my cell viability assay?
A1: this compound is a derivative of the pyridazinone heterocyclic ring system. Pyridazinone derivatives are known to possess a wide range of biological activities, including potential antioxidant properties. Compounds with reducing or antioxidant potential can directly reduce tetrazolium salts (e.g., MTT, MTS, XTT, WST-1) to their colored formazan products, a reaction that is normally indicative of cellular metabolic activity. This chemical reduction by the compound itself, independent of cellular activity, can lead to a false-positive signal, suggesting higher cell viability than is actually present.
Q2: I'm observing an unexpected increase in absorbance/fluorescence at higher concentrations of this compound in my MTT assay. What could be the cause?
A2: This is a classic sign of assay interference. The increase in signal is likely due to the direct reduction of the MTT tetrazolium salt by this compound, rather than an increase in the number of viable cells. To confirm this, it is crucial to perform a cell-free control experiment.
Q3: How do I perform a cell-free control experiment to check for assay interference?
A3: A cell-free control is essential to determine if this compound is directly reacting with your assay reagents. The protocol is detailed in the "Experimental Protocols" section below. Essentially, you will set up your assay plate with the same concentrations of the compound as in your cell-based experiment, but in cell-free media. If you observe a color change (for colorimetric assays) or a signal increase (for fluorescent/luminescent assays) in the wells containing the compound, this confirms interference.
Q4: My cell-free control confirms interference. What should I do now?
A4: If interference is confirmed, you should switch to a cell viability assay that is based on a different principle and is less susceptible to interference from reducing compounds. Recommended alternatives include the Sulforhodamine B (SRB) assay, which measures cellular protein content, or an ATP-based assay like CellTiter-Glo, which quantifies the amount of ATP in viable cells. Detailed protocols for these assays are provided below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high cell viability at high compound concentrations | Direct reduction of the assay reagent (e.g., MTT, MTS, XTT) by this compound. | 1. Perform a cell-free interference control assay. 2. If interference is confirmed, switch to an alternative assay method (e.g., SRB or ATP-based assay). |
| High background signal in all wells | 1. Contamination of reagents. 2. Interference from components in the cell culture medium (e.g., phenol red).[1] 3. Intrinsic color of this compound. | 1. Use fresh, sterile reagents. 2. Use phenol red-free medium for the assay. 3. Include a "compound only" control (compound in media without cells or assay reagent) and subtract its absorbance from the experimental wells. |
| Inconsistent results between experiments | 1. "Edge effects" in multi-well plates.[1] 2. Variations in cell seeding density. 3. Pipetting errors. | 1. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or water instead.[1] 2. Ensure a homogenous cell suspension and use a consistent seeding protocol. 3. Calibrate pipettes regularly. |
Data Presentation
The following table provides a hypothetical yet representative example of how interference from this compound can affect the results of an MTT assay compared to a non-interfering assay like the SRB assay.
| Concentration of this compound (µM) | Apparent Cell Viability (%) - MTT Assay | Actual Cell Viability (%) - SRB Assay |
| 0 | 100 | 100 |
| 1 | 98 | 95 |
| 10 | 95 | 80 |
| 50 | 110 | 50 |
| 100 | 150 | 20 |
Note: This is illustrative data. Actual results may vary.
Experimental Protocols
Cell-Free Interference Control Assay
This protocol is designed to determine if this compound directly interacts with the reagents of a tetrazolium-based assay.
Materials:
-
96-well plate
-
Cell culture medium (without cells)
-
This compound stock solution
-
Tetrazolium-based assay reagent (e.g., MTT, MTS, XTT)
-
Solubilization solution (if using MTT)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in cell-free culture medium at the same concentrations you plan to use in your cell-based experiment.
-
Add 100 µL of each concentration to triplicate wells of a 96-well plate.
-
Include control wells containing only cell-free medium.
-
Add the tetrazolium-based assay reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for the same duration as your cell-based assay (e.g., 1-4 hours at 37°C).
-
If using MTT, add the solubilization solution and mix thoroughly.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Interpretation: A concentration-dependent increase in absorbance in the wells containing this compound compared to the medium-only control indicates direct reduction of the tetrazolium salt and confirms assay interference.
Sulforhodamine B (SRB) Assay
This assay measures cell viability based on the total protein content of the cells.[1][2][3][4][5]
Materials:
-
Adherent cells cultured in a 96-well plate
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
After treating the cells with this compound for the desired time, gently remove the culture medium.
-
Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells.[6][7][8][9][10]
Materials:
-
Cells cultured in an opaque-walled 96-well plate
-
ATP-based luminescent assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
After treating the cells with this compound, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Visualizations
Caption: Mechanism of Tetrazolium Assay Interference.
Caption: Troubleshooting Workflow for Assay Interference.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. SRB assay for measuring target cell killing [protocols.io]
- 5. zellx.de [zellx.de]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
Enhancing the stability of 5-(Dimethylamino)-3(2H)-pyridazinone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 5-(Dimethylamino)-3(2H)-pyridazinone in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results over time. | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If solutions must be stored, keep them at low temperatures (-20°C or -80°C) and protected from light. Use of a buffered solution at a slightly acidic to neutral pH (e.g., pH 6-7) may also improve stability. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Precipitation of the compound from solution. | Poor solubility or change in solvent composition. | Ensure the compound is fully dissolved. Use of a co-solvent may be necessary. For aqueous solutions, check the pH, as salt formation can affect solubility. |
| Discoloration of the solution upon exposure to light. | Photodegradation. | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Minimize exposure to ambient light during experimental procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
A1: For short-term storage (up to 24 hours), solutions should be kept refrigerated (2-8°C) and protected from light. For long-term storage, it is recommended to store aliquots at -20°C or -80°C in tightly sealed containers to minimize freeze-thaw cycles and exposure to air and light.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: While specific data for this compound is limited, pyridazinone derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions. The dimethylamino group may also be more susceptible to protonation or other reactions at extreme pH values. It is advisable to maintain the pH of aqueous solutions in the slightly acidic to neutral range (pH 6-7) for enhanced stability.
Q3: Is this compound sensitive to light?
A3: Many heterocyclic compounds exhibit sensitivity to UV and visible light, which can lead to photodegradation. Therefore, it is a best practice to protect solutions of this compound from light by using amber-colored containers or by wrapping the containers with an opaque material like aluminum foil.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure, potential degradation pathways include hydrolysis of the dimethylamino group, particularly under harsh pH conditions, and oxidative or photolytic cleavage of the pyridazinone ring. A diagram illustrating a plausible degradation pathway is provided below.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be able to separate the parent compound from any potential degradation products. Regular analysis of the solution over time will allow you to quantify the remaining concentration of the active compound and detect the formation of any degradants.
Quantitative Stability Data (Illustrative Example)
The following table provides illustrative stability data for this compound under various conditions. Please note that these are hypothetical values to demonstrate the expected trends in stability and should be confirmed by experimental studies.
| Condition | Solvent | Temperature | Duration | Remaining Compound (%) |
| Acidic | 0.1 M HCl | 40°C | 24 hours | 85 |
| Neutral | PBS (pH 7.4) | 40°C | 24 hours | 98 |
| Basic | 0.1 M NaOH | 40°C | 24 hours | 90 |
| Photostability | Methanol | 25°C (Exposed to UV light) | 8 hours | 75 |
| Thermal | Acetonitrile | 60°C (In dark) | 48 hours | 95 |
Signaling Pathways and Experimental Workflows
Caption: Plausible degradation pathways for this compound.
Technical Support Center: Reducing Off-Target Effects of Pyridazinone-Based Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with pyridazinone-based inhibitors. It provides troubleshooting guidance and answers to frequently asked questions to help mitigate off-target effects and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the common molecular targets of pyridazinone-based inhibitors?
A1: The pyridazinone scaffold is a versatile pharmacophore found in inhibitors targeting a range of protein families. Historically, they have been developed as agents targeting the cardiovascular system.[1] More recently, they have been extensively developed as inhibitors for various kinases and other enzymes. Common targets include:
-
Tyrosine Kinases: Such as c-Met, Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), and Feline Sarcoma (FES) related kinase (FER).[2][3][4][5]
-
Phosphodiesterases (PDEs): Particularly PDE3, PDE4, and PDE5, which are involved in cardiovascular function and inflammation.[6][7][8]
-
Monoamine Oxidase B (MAO-B): An enzyme involved in neurotransmitter metabolism.[9]
-
Vascular Adhesion Protein-1 (VAP-1): A primary amine oxidase involved in inflammatory processes.[10][11]
-
Other Enzymes: Including Cyclooxygenases (COX) and Dihydrofolate Reductase (DHFR), which are targets for anti-inflammatory and anticancer therapies, respectively.[6][12]
Q2: My pyridazinone inhibitor is showing a phenotype inconsistent with its primary target. What are the likely causes?
A2: This is a strong indication of an off-target effect. Pyridazinone-based inhibitors, particularly those targeting the highly conserved ATP-binding pocket of kinases, can interact with unintended proteins.[4][13] The observed phenotype could be due to:
-
Inhibition of other kinases: The inhibitor may bind to other kinases with similar structural features in their active sites.
-
Interaction with unrelated proteins: The compound might bind to proteins outside of the intended target class.
-
Compound-specific properties: At higher concentrations, some pyridazinone derivatives may exhibit poor solubility, leading to the formation of colloidal aggregates that can non-specifically inhibit proteins.[14][15]
Q3: How can I experimentally validate that an observed effect is due to on-target inhibition?
A3: Validating on-target effects is crucial for accurate interpretation of your results. Key experimental strategies include:
-
Use of a Structurally Unrelated Inhibitor: Treat your experimental system with a different inhibitor that targets the same primary protein but has a distinct chemical structure. If both compounds produce the same phenotype, it is more likely to be a genuine on-target effect.
-
Rescue Experiments: In a cell-based model, introduce a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed or prevented in these cells, it strongly supports an on-target mechanism.
-
Negative Control Analog: If available, use a structurally similar but biologically inactive analog of your inhibitor. This compound should not elicit the phenotype if the effect is on-target.
Q4: What are the best methods to identify the specific off-targets of my pyridazinone inhibitor?
A4: Several unbiased, large-scale methods can be employed to identify off-targets:
-
Kinase Profiling: Screen your inhibitor against a large panel of purified kinases (kinome scanning) to determine its selectivity profile. This provides IC50 values against hundreds of kinases, revealing potential off-target interactions.[13][16]
-
Chemical Proteomics: This approach uses a modified version of your inhibitor (a chemical probe) to capture its binding partners from cell lysates or living cells. The captured proteins are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand binding. A shift in the melting temperature of a protein in the presence of your inhibitor indicates a direct interaction.[17][18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between biochemical and cell-based assays | 1. Poor cell permeability: The compound may not efficiently cross the cell membrane. 2. High intracellular ATP concentration: For ATP-competitive kinase inhibitors, high cellular ATP levels can outcompete the inhibitor. 3. Efflux pump activity: The compound may be actively transported out of the cells. 4. Compound instability or metabolism: The inhibitor may be degraded or modified by cellular enzymes. | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. This is an inherent difference; the cell-based IC50 is often considered more physiologically relevant. 3. Use cell lines with known efflux pump expression or co-administer with known efflux pump inhibitors. 4. Evaluate compound stability in cell culture media and cell lysates over time. |
| High background signal or non-specific inhibition in biochemical assays | 1. Compound aggregation: Some pyridazinone derivatives have limited aqueous solubility and can form aggregates at higher concentrations, leading to non-specific protein sequestration.[14][15] 2. Assay interference: The compound may interfere with the assay technology (e.g., autofluorescence, light quenching).[19] | 1. Visually inspect for precipitation. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Determine the critical aggregation concentration. 2. Run control experiments without the target enzyme or substrate to measure the compound's intrinsic signal. Use an orthogonal assay with a different detection method (e.g., luminescence vs. fluorescence). |
| Observed phenotype does not correlate with the known function of the primary target | 1. Off-target effects: The phenotype is driven by the inhibition of one or more unintended targets. 2. Activation of paradoxical signaling: In some cases, kinase inhibitors can paradoxically activate certain signaling pathways. | 1. Perform a broad kinase selectivity screen to identify likely off-targets. Use RNAi or CRISPR to knock down the suspected off-target and see if the phenotype is abrogated. 2. Perform phosphoproteomics to get a global view of signaling changes in the cell upon inhibitor treatment. |
Data Presentation: Comparative Selectivity of Kinase Inhibitors
The following tables provide a comparative overview of the inhibitory potency (IC50 values) of representative pyridazinone-based inhibitors against their primary targets and a panel of off-target kinases. Lower IC50 values indicate higher potency.
Table 1: Selectivity Profile of a Pyridazinone-Based c-Met Inhibitor (Compound 22 / MSC2156119) [20]
| Kinase Target | IC50 (nM) |
| c-Met (On-Target) | <3 |
| Axl | >1000 |
| Mer | >1000 |
| Ron | >1000 |
| VEGFR2 | >1000 |
| PDGFRβ | >1000 |
| FGFR1 | >1000 |
| EGFR | >1000 |
Table 2: Selectivity Profile of a Pyridazinone-Based BTK Inhibitor (Compound 23) [4]
| Kinase Target | IC50 (nM) |
| BTK (On-Target) | 1.2 |
| LYN | 18 |
| SRC | 34 |
| FGR | 6.5 |
| ITK | >1000 |
| TEC | >1000 |
| EGFR | >1000 |
Table 3: Selectivity Profile of a Pyrazolo[3,4-d]pyridazinone-Based FGFR Inhibitor [21]
| Kinase Target | % Inhibition @ 0.1 µM |
| FGFR1 (On-Target) | 99 |
| FGFR2 (On-Target) | 98 |
| FGFR3 (On-Target) | 97 |
| DDR1 | 48 |
| VEGFR2 | 35 |
| ABL1 | 25 |
| SRC | 15 |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Pyridazinone inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Dilution: Prepare a serial dilution of the pyridazinone inhibitor in DMSO. Then, create an intermediate dilution plate in the kinase assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase Addition: Add 2.5 µL of the kinase solution (at 2x the final desired concentration) to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (at 2x the final desired concentration) to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 1-2 hours. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for verifying the binding of an inhibitor to its target in intact cells using Western Blot for detection.[17]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Pyridazinone inhibitor and vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Thermal cycler or heating block
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western Blotting reagents and equipment
-
Primary antibody specific to the target protein and a loading control protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the pyridazinone inhibitor at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) in complete medium.
-
Cell Harvesting: Harvest the cells (e.g., by trypsinization or scraping), wash with PBS, and resuspend in PBS containing the inhibitor or vehicle.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 42°C to 66°C in 2°C increments) using a thermal cycler. Include an unheated control (room temperature).
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample. Normalize all samples to the same protein concentration. Add Laemmli buffer and boil for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the target protein.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity of each band to the unheated control (defined as 100% soluble).
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and inhibitor-treated samples to generate "melting curves."
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
-
Mandatory Visualizations
Caption: Workflow for characterizing on- and off-target effects of pyridazinone inhibitors.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and point of inhibition.
Caption: Key downstream signaling pathways of the c-MET receptor and point of inhibition.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 5-(Dimethylamino)-3(2H)-pyridazinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-(Dimethylamino)-3(2H)-pyridazinone.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the likely impurities?
A common synthetic pathway involves the reaction of a mucohalic acid (like mucochloric or mucobromic acid) with dimethylamine, followed by cyclization with hydrazine.
Potential Impurities:
-
Unreacted Starting Materials: Mucochloric acid, dimethylamine, and hydrazine.
-
Intermediates: The initial product of the reaction between mucochloric acid and dimethylamine before the addition of hydrazine.
-
Side-Products: Hydrazone formation from the reaction of residual carbonyl compounds with hydrazine.[1] Additionally, regioisomers can form if the starting dicarbonyl compound is unsymmetrical.[1]
Q2: What are the recommended initial purification strategies for crude this compound?
For crude this compound, the two primary purification methods are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: Which solvents are suitable for the recrystallization of this compound?
Given the presence of an amine group, a variety of solvent systems can be explored. Common choices for pyridazinone derivatives include:
-
Ethanol or Ethanol/Water mixtures
-
Isopropanol
-
Ethyl acetate
-
Mixtures of polar solvents with non-polar solvents like hexanes.
For amine-containing compounds specifically, mixtures containing acetic acid can also be effective.
Q4: What are the suggested conditions for column chromatography of this compound?
Silica gel is the standard stationary phase. A gradient elution with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point. For more polar impurities, a mobile phase containing methanol and a small amount of acetic acid might be necessary.
Troubleshooting Guides
Low Purity After Recrystallization
| Problem | Possible Cause | Solution |
| Oily product that does not crystallize | Residual solvent or the presence of impurities inhibiting crystallization. | 1. Ensure all solvent is removed under a high vacuum.2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.3. If crystallization fails, purify the oil by column chromatography. |
| Product co-precipitates with impurities | The chosen recrystallization solvent is not optimal. | 1. Experiment with different solvent systems. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.2. Ensure the crude product is fully dissolved at the boiling point of the solvent.3. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.4. Consider a second recrystallization step. |
| Low recovery of the purified product | The compound has significant solubility in the cold recrystallization solvent. | 1. Minimize the amount of solvent used to dissolve the crude product.2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Ineffective Separation by Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping spots on TLC) | The chosen mobile phase does not provide adequate resolution. | 1. Optimize the solvent system by testing different ratios of polar and non-polar solvents using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound.2. Consider using a different solvent system altogether (e.g., dichloromethane/methanol if ethyl acetate/hexanes fails).3. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid to the mobile phase can improve separation. |
| Product streaks on the column | The compound is interacting too strongly with the silica gel or the sample is overloaded. | 1. Add a small amount of a polar solvent (like methanol) or a modifier (like triethylamine) to the mobile phase.2. Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Product elutes too quickly or not at all | The polarity of the mobile phase is too high or too low. | 1. If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent).2. If the product does not move from the baseline (low Rf), increase the polarity of the mobile phase (increase the proportion of the polar solvent). |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose an appropriate solvent or solvent mixture by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Filtration: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
General Column Chromatography Protocol
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude mixture in various solvent systems.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
Technical Support Center: Method Validation for 5-(Dimethylamino)-3(2H)-pyridazinone in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the quantification of 5-(Dimethylamino)-3(2H)-pyridazinone in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary regulatory guidelines to follow for bioanalytical method validation?
A1: The primary regulatory guidelines for bioanalytical method validation are provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] It is crucial to refer to the latest versions of these guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline on bioanalytical method validation, to ensure compliance.[2][4]
Q2: What are the key parameters that need to be validated for a bioanalytical method?
A2: A full bioanalytical method validation should establish the following parameters: selectivity, specificity, accuracy, precision, linearity, range, lower limit of quantification (LLOQ), and the stability of the analyte under various conditions.[5][6]
Q3: Which sample preparation techniques are most common for the analysis of small molecules like this compound in plasma?
A3: Common sample preparation techniques for small molecules in plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5] The choice of technique depends on the analyte's properties, the required sensitivity, and the complexity of the plasma matrix.
Q4: How do I select an appropriate internal standard (IS)?
A4: An ideal internal standard is a stable, isotopically labeled version of the analyte. If that is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used. The IS is crucial for correcting for variability during sample preparation and analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Asymmetry
Possible Causes & Solutions
| Cause | Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions with Stationary Phase | Add a competing agent (e.g., triethylamine) to the mobile phase or use a different column chemistry. |
Issue 2: High Variability in Results (Poor Precision)
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all steps, especially extraction and evaporation. Automate where possible. |
| Internal Standard (IS) Instability | Verify the stability of the IS in the stock solution and in the final extract. |
| Instrument Instability | Check for fluctuations in pump pressure, autosampler injection volume, and mass spectrometer response. |
| Matrix Effects | Optimize the sample cleanup procedure to remove interfering substances. Consider a different extraction method (e.g., SPE instead of PPT). |
Issue 3: Inaccurate Results (Poor Accuracy)
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Calibration Standard Concentrations | Prepare fresh calibration standards and verify their concentrations. |
| Analyte Instability | Investigate the stability of the analyte during sample storage, processing, and in the autosampler.[5] |
| Matrix Effects | Evaluate and minimize ion suppression or enhancement by optimizing the sample preparation and chromatography. |
| Poor Recovery | Optimize the extraction procedure to ensure consistent and efficient recovery of the analyte.[5] |
Issue 4: Low Sensitivity (High LLOQ)
Possible Causes & Solutions
| Cause | Solution |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., gas flows, temperatures, voltages). |
| Suboptimal Sample Preparation | Increase the sample volume or use a more effective pre-concentration step like SPE. |
| Matrix Suppression | Improve sample cleanup to reduce interferences that suppress the analyte signal. |
| Poor Chromatographic Peak Shape | Improve chromatography to achieve sharper, taller peaks. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of a cold precipitating agent (e.g., acetonitrile containing the internal standard).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.[5]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of a plasma sample, add the internal standard.
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[5]
-
Vortex the mixture for 5 minutes to facilitate the transfer of the analyte to the organic phase.[5]
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.[5]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[5]
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[5]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge) with methanol followed by water.[5]
-
Load the pre-treated plasma sample onto the SPE cartridge.[5]
-
Wash the cartridge with a weak solvent to remove interferences.[5]
-
Elute the analyte with a strong solvent.[5]
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]
Method Validation Parameters and Acceptance Criteria
The following table summarizes the typical validation parameters and their acceptance criteria based on FDA and EMA guidelines.[1][2][3]
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy (±20%) and precision (≤20% CV). |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration should be within ±15% of the nominal concentration. |
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound in plasma.
Caption: A logical troubleshooting guide for common bioanalytical method validation issues.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of 5-(Dimethylamino)-3(2H)-pyridazinone
This technical support center provides guidance for researchers, scientists, and drug development professionals to identify and address potential batch-to-batch variability of 5-(Dimethylamino)-3(2H)-pyridazinone, ensuring the consistency and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the biological activity of a new batch of this compound compared to a previous lot. What are the potential causes?
A1: Batch-to-batch variability in biological activity can stem from several factors related to the compound's purity and composition. Key potential causes include:
-
Presence of Impurities: The multi-step synthesis of pyridazinone derivatives can result in the presence of unreacted starting materials, intermediates, or side-products in the final compound.[1][2] Some of these impurities may possess their own biological activity, either potentiating or inhibiting the expected effect of this compound.
-
Degradation: Improper storage or handling, such as exposure to light, high temperatures, or repeated freeze-thaw cycles, can lead to the degradation of the compound, reducing its effective concentration and altering its activity.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound may exhibit varying solubility and dissolution rates, which can impact its bioavailability and observed biological effect.
-
Residual Solvents: The presence of residual solvents from the synthesis and purification process can affect the compound's physical properties and may also have cytotoxic effects in sensitive assays.
Q2: Our new batch of this compound shows poor solubility compared to the previous one. Why might this be the case?
A2: Differences in solubility are often linked to the physical characteristics of the compound, which can vary between batches. Potential reasons include:
-
Different Salt Form or Purity: Ensure that both batches are the same salt form (e.g., hydrochloride vs. free base), as this can significantly impact solubility. A lower purity in the new batch, with insoluble impurities, could also be the cause.
-
Polymorphism: As mentioned, different crystalline structures can have different solubilities.
-
Particle Size Distribution: A larger particle size in the new batch will result in a slower dissolution rate, which may be perceived as poor solubility.
Q3: The color and physical appearance of our new lot of this compound are different from the previous one. Should we be concerned?
A3: A change in appearance, such as color or crystal form, can be an indicator of a difference in the product's composition and warrants further investigation. While a slight variation in color may not always impact performance, it can suggest the presence of trace impurities or a different crystalline form. It is highly recommended to perform analytical quality control checks to confirm the identity and purity of the new batch before use.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues arising from suspected batch-to-batch variability.
Initial Observation: Inconsistent Experimental Results
If you observe unexpected or inconsistent results in your experiments (e.g., altered efficacy, toxicity, or off-target effects), follow this troubleshooting workflow.
Data Presentation: Batch Comparison
When investigating variability, it is crucial to systematically compare the analytical data for the different batches.
Table 1: Example Comparison of Two Batches of this compound
| Parameter | Batch A (Old) | Batch B (New) | Specification |
| Appearance | White to off-white solid | Light yellow solid | White to off-white solid |
| Purity (HPLC) | 99.2% | 96.5% | ≥ 95%[3] |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity (MS) | Conforms to structure | Conforms to structure | Conforms to structure |
| Melting Point | 180-182 °C | 175-178 °C | Report value |
| Residual Solvents | < 0.1% Ethanol | 0.5% Dichloromethane | ≤ 0.5% |
Quality Control Experimental Protocols
To ensure the consistency of your results, it is recommended to perform in-house quality control on new batches of critical reagents.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of the purity of the compound and can detect the presence of impurities.
-
Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., Acetonitrile/Water) to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare the new batch of the compound in the same manner and at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms. The purity of the new batch can be calculated based on the area of the main peak relative to the total area of all peaks.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms the molecular weight of the compound.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., TOF or Quadrupole).
-
Analysis: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode.
-
Data Interpretation: Verify the presence of the expected molecular ion peak for this compound (C₆H₉N₃O, MW: 155.16 g/mol ) or its hydrochloride salt (C₆H₁₀ClN₃O, MW: 175.61 g/mol ).[3][4]
Signaling Pathways and Quality Control Logic
Understanding the quality control process is essential for ensuring reliable research outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. 41773-19-7 5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride AKSci 5279EA [aksci.com]
- 4. 41773-19-7|5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride|BLD Pharm [bldpharm.com]
Validation & Comparative
Comparative Analysis of 5-(Dimethylamino)-3(2H)-pyridazinone and Other Pyridazinone Derivatives in Biological Applications
For Immediate Release
This guide provides a detailed comparison of 5-(Dimethylamino)-3(2H)-pyridazinone and other pyridazinone derivatives, focusing on their biological activities, particularly in the realms of anti-inflammatory and anticancer research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance data, experimental methodologies, and insights into the underlying signaling pathways.
Introduction to Pyridazinone Derivatives
Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] These activities include anti-inflammatory, analgesic, anticancer, cardiovascular, and antimicrobial effects.[3][4] The core pyridazinone structure allows for extensive functionalization, enabling the development of derivatives with tailored biological profiles.[5]
This compound: An Overview
This compound is a derivative characterized by a dimethylamino group at the 5-position of the pyridazinone ring. While specific experimental data for this particular compound is not extensively available in publicly accessible literature, its structural analogs with amino substitutions at the C-5 position have shown notable biological activities, particularly in the context of cancer cell cytotoxicity.
Comparative Performance Data
To provide a comparative perspective, this section presents experimental data from studies on structurally related pyridazinone derivatives. The following tables summarize the cytotoxic effects of various pyridazinone compounds on different cancer cell lines.
Table 1: Cytotoxicity of 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one Derivatives
| Compound | Substitution at C-5 | Cancer Cell Line | % Cytotoxic Activity (at 100 µM) |
| 4a | Piperidine | HEP3BPN 11 (Liver) | 76.78 ± 0.1[2] |
| 4e | Cyclopentylamine | HEP3BPN 11 (Liver) | 79.04 ± 0.2[2] |
| 4e | Cyclopentylamine | MDA 453 (Breast) | 73.09 ± 0.10[2] |
| 4g | N,N-dimethylethylenediamine | HL 60 (Leukemia) | 76.33 ± 0.10[2] |
| Standard | Doxorubicin | HEP3BPN 11 (Liver) | 84.46 ± 0.73[2] |
Data from Sawant et al.[2]
Table 2: Cytotoxicity (CC50) of Pyridazinone Derivative Pyr-1
| Compound | Cancer Cell Line | CC50 (µM) |
| Pyr-1 | MDA-MB-231 (Breast) | 0.08[6] |
| Pyr-1 | CEM (Leukemia) | 0.12[6] |
Pyr-1: 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone. Data from Aguilera et al.[6]
Key Signaling Pathways
The biological effects of many pyridazinone derivatives are mediated through the modulation of key signaling pathways involved in inflammation and cancer progression. A significant target is the NF-κB (Nuclear Factor kappa B) signaling pathway , which plays a central role in the inflammatory response and cell survival.
Several studies have shown that pyridazinone derivatives can inhibit the activation of NF-κB induced by inflammatory stimuli such as lipopolysaccharide (LPS).[7][8] This inhibition can occur at various points in the pathway, including the prevention of IκBα degradation and the subsequent translocation of the p65 subunit to the nucleus.
Caption: Inhibition of the NF-κB signaling pathway by pyridazinone derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyridazinone derivatives.
MTT Assay for Cell Viability
Objective: To assess the effect of test compounds on the viability and metabolic activity of cancer cells.[9]
Methodology:
-
Cell Culture: Cancer cells are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the pyridazinone derivatives or a vehicle control for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial succinate dehydrogenase in living cells.[9]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined.
Caption: Workflow for the MTT-based cell viability assay.
LPS-Induced Cytokine Production in Macrophages
Objective: To evaluate the anti-inflammatory potential of pyridazinone derivatives by measuring their effect on the production of pro-inflammatory cytokines like TNF-α and IL-6.[10]
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in 24-well plates.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the pyridazinone derivatives for a specified time (e.g., 1-2 hours).
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatants are collected.
-
Cytokine Quantification: The levels of TNF-α and IL-6 in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control.
Conclusion
Pyridazinone derivatives continue to be a promising scaffold in the development of novel therapeutic agents. While direct comparative data for this compound is limited, the available information on structurally similar compounds highlights the potential of this chemical class. The anti-inflammatory and anticancer activities of pyridazinone derivatives are often linked to their ability to modulate key signaling pathways such as NF-κB. Further research, including head-to-head comparative studies with standardized protocols, is necessary to fully elucidate the therapeutic potential of this compound and to guide the rational design of next-generation pyridazinone-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridazinone-Based and Established Phosphodiesterase 4 (PDE4) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of a novel pyridazinone-based phosphodiesterase 4 (PDE4) inhibitor against the well-established inhibitors, Rolipram and Roflumilast. This document summarizes key inhibitory data, details common experimental methodologies, and visualizes the relevant biological pathway.
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Inhibition of PDE4 elevates intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators.[2][3] This mechanism has made PDE4 a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Pyridazinone derivatives have emerged as a promising class of novel PDE4 inhibitors.[1][4][5]
Efficacy Comparison of PDE4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative pyridazinone-based PDE4 inhibitor and two clinically relevant comparators, Rolipram and Roflumilast. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) |
| Pyridazinone Derivative ¹ | PDE4B | 251 ± 18 |
| Rolipram | PDE4A | 3 |
| PDE4B | 130 | |
| PDE4D | 240 | |
| Roflumilast | PDE4 | 0.11 |
| PDE4A1 | 0.7 | |
| PDE4A4 | 0.9 | |
| PDE4B1 | 0.7 | |
| PDE4B2 | 0.2 |
¹ 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one[1][4]
Experimental Protocols
The determination of IC50 values for PDE4 inhibitors is typically conducted using in vitro enzymatic assays. A common and robust method is the Fluorescence Polarization (FP)-based assay.
Principle of the Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescently labeled cAMP (cAMP-FAM) upon its hydrolysis by a PDE4 enzyme.[3] In its cyclic form, the small cAMP-FAM molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes cAMP-FAM to 5'-AMP-FAM, the linearized molecule is captured by a larger binding agent, slowing its rotation and thus increasing the fluorescence polarization.[6] The presence of a PDE4 inhibitor prevents this hydrolysis, maintaining a state of low polarization. The degree of inhibition is proportional to the inhibitor's concentration.
General Protocol Steps:
-
Reagent Preparation: A buffer solution containing a recombinant human PDE4 enzyme (e.g., PDE4B1) is prepared. Serial dilutions of the test compounds (the pyridazinone derivative, Rolipram, and Roflumilast) and controls are made. A solution of fluorescein-labeled cAMP (cAMP-FAM) substrate is also prepared.
-
Reaction Initiation: The PDE4 enzyme, test compounds, and buffer are added to the wells of a microplate. The enzymatic reaction is initiated by the addition of the cAMP-FAM substrate.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.
-
Reaction Termination and Detection: A binding agent that specifically binds to the hydrolyzed 5'-AMP-FAM product is added to stop the reaction.
-
Measurement: The fluorescence polarization of each well is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to controls. The IC50 value is then determined by fitting the data to a dose-response curve.[6]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: PDE4 Signaling Pathway and Point of Inhibition.
Caption: Fluorescence Polarization Assay Workflow.
References
- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of 5-(Amino)-3(2H)-Pyridazinone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(amino)-3(2H)-pyridazinone analogs, with a focus on their potential as anticancer, anti-inflammatory (through phosphodiesterase inhibition), and cardiovascular agents. Due to the limited availability of public data specifically on 5-(N,N-dimethylamino)-3(2H)-pyridazinone analogs in these therapeutic areas, this guide draws comparisons from structurally related 5-amino and other substituted pyridazinone derivatives to elucidate key SAR trends.
Key Biological Activities and Structure-Activity Relationship Insights
The pyridazinone scaffold is a versatile pharmacophore that has been extensively studied for various biological activities.[1][2] The substitution pattern on the pyridazinone ring plays a crucial role in determining the pharmacological effect. While data on 5-(dimethylamino) analogs is sparse, studies on related compounds suggest that the nature of the substituent at the 5-position significantly influences activity.
Anticancer Activity
Pyridazinone derivatives have shown promise as anticancer agents, with several mechanisms of action identified, including the inhibition of vascular endothelial growth factor receptor (VEGFR) and other kinases.[3][4]
Structure-Activity Relationship Summary:
-
Substitution at N-2: The nature of the substituent at the N-2 position of the pyridazinone ring is critical for anticancer activity. Aromatic or heteroaromatic rings are often preferred.
-
Substitution at C-4 and C-6: Aryl substitutions at the C-4 and C-6 positions have been shown to be important for cytotoxicity. For instance, in a series of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones, the p-methoxy derivative of the pyridazinone series demonstrated the highest in-vitro activity against murine colon cancer cell lines.[5]
-
Amino Group at C-5: While direct data on the 5-dimethylamino group is limited, the presence of an amino group at C-5 can be a key pharmacophoric feature. Further derivatization of this amino group could modulate activity and selectivity.
| Compound ID | R2 | R4 | R5 | R6 | Cancer Cell Line | IC50 (µM) | Reference |
| 9b | p-methoxyphenyl | H | H | Aryl | MAC 13 | 17 | [5] |
| MAC 16 | 11 | [5] | |||||
| DCPYR | H | Cl | Cl | H | MAC 16 | - | [6] |
Note: The table includes data for representative pyridazinone analogs to illustrate general SAR trends due to the lack of specific data for 5-(dimethylamino) derivatives.
Anti-inflammatory Activity (Phosphodiesterase Inhibition)
The anti-inflammatory effects of pyridazinone derivatives are often attributed to their ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4 and PDE5.[7][8][9] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn mediate various downstream signaling pathways involved in inflammation.[10][11]
Structure-Activity Relationship Summary:
-
PDE4 Inhibition: For PDE4 inhibition, the presence of a bulky, lipophilic group at the N-2 position and a methoxy group on a fused aromatic ring system have been shown to be beneficial.[7]
-
PDE5 Inhibition: For PDE5 inhibition, SAR studies on pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones revealed that a phenyl ring at the 9-position of the tricyclic core was necessary for potent inhibitory activity.[12] Modifications at other positions, such as a methyl at position 1 and a benzyl at position 3, also contributed to high potency.[8]
-
Role of the 5-Amino Group: The electronic nature of the substituent at the C-5 position can influence the interaction with the active site of PDE enzymes. An electron-donating group like a dimethylamino group could potentially enhance binding affinity.
| Compound ID | R-Group(s) | Target | IC50 (nM) | Reference |
| 4ba | 4-(5-methoxy-1H-indol-3-yl)-6-methyl | PDE4B | 251 | [7] |
| 5r | 1-methyl-3-benzyl-9-phenyl-6-(butyl) | PDE5 | 8.3 | [8] |
| 28 | 2-phenyl-3,6-pyridazinedione derivative | PDE5 | 22 | [12] |
Note: The table showcases potent PDE inhibitors from different pyridazinone series to highlight key structural features for activity.
Cardiovascular Activity
Pyridazinone derivatives have been investigated for their cardiovascular effects, including vasorelaxant and antihypertensive properties.[13][14] These effects are often mediated through the inhibition of PDE3 or modulation of the Rho/Rho-kinase pathway.[15][16]
Structure-Activity Relationship Summary:
-
PDE3 Inhibition: The presence of a 6-aryl group on the pyridazinone ring was initially considered essential for cardiovascular activity through PDE3 inhibition.[14][17]
-
Vasorelaxant Activity: In a series of 6-fluoroarylpyridazinones, the substitution pattern on the N-2 position with various chloroacetamide intermediates led to potent vasorelaxant activity, with some compounds being more potent than the reference drug prazosin.
-
Influence of the 5-Amino Group: The electronic properties of the C-5 substituent can impact the overall electronic distribution of the pyridazinone ring, potentially influencing its interaction with cardiovascular targets.
| Compound ID | R-Group(s) | Activity | IC50 (µM) | Reference |
| 9 | 6-(4-carboxymethyloxyphenyl)-4,5-dihydro, N-substituted amide | Vasodilatory | 0.051 | [12] |
| 10 | N,O-dibenzyl derivative | Vasodilator and antiplatelet | 35.3 | [12] |
| MCI-154 | 6-[4-(4'-pyridylamino)phenyl]-4,5-dihydro | Cardiotonic (Ca2+ sensitizer) | - | [1] |
Note: This table provides examples of pyridazinone analogs with significant cardiovascular activity to illustrate relevant SAR.
Experimental Protocols
Synthesis of Pyridazinone Derivatives
A general synthetic route to 6-substituted-3(2H)-pyridazinones involves the cyclization of a corresponding β-aroylpropionic acid with hydrazine hydrate.[18]
Example: Synthesis of 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one [18]
-
Step 1: Friedel-Crafts Acylation: Benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield β-benzoylpropionic acid. The product is purified by dissolving in a 5% w/v sodium bicarbonate solution, followed by extraction with ether. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the product, which is crystallized from aqueous ethanol.
-
Step 2: Cyclization: The β-benzoylpropionic acid (0.1 M) is refluxed for 8 hours with hydrazine hydrate (1 ml) in ethanol (25 ml). The reaction mixture is then concentrated and poured into ice-cold water to precipitate the 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one, which is subsequently crystallized from ethanol.
Further modifications at various positions of the pyridazinone ring can be achieved through subsequent reactions.
In Vitro Anticancer Activity: MTT Assay[20]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO, with the final DMSO concentration kept low to avoid toxicity) for a specified period (e.g., 24 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 3 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Phosphodiesterase (PDE) Inhibition Assay[7][9]
A common method to assess PDE inhibition is a non-radioactive assay.
-
Reaction Setup: In a 96-well plate, the PDE enzyme (e.g., PDE4B), the test compound at various concentrations, and the substrate (cAMP or cGMP) are combined in an appropriate assay buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Reaction Termination and Detection: The reaction is terminated, and the amount of the product (AMP or GMP) or the remaining substrate is quantified using a suitable detection method, such as a commercially available kit that couples the production of AMP/GMP to a detectable signal (e.g., colorimetric or fluorescent).
-
Data Analysis: The percentage of inhibition is calculated, and for active compounds, a dose-response curve is generated to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways and a general experimental workflow for the evaluation of pyridazinone analogs, created using the DOT language.
Caption: General experimental workflow for the development of pyridazinone analogs.
Caption: Simplified PDE4/5 inhibition signaling pathway.
Caption: Simplified VEGF receptor signaling pathway in cancer.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cusabio.com [cusabio.com]
- 6. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(Dimethylamino)-3(2H)-pyridazinone
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, for the quantitative analysis of 5-(Dimethylamino)-3(2H)-pyridazinone. A detailed protocol for the cross-validation of these methods is presented to ensure data integrity and consistency across different analytical platforms.
The selection of an appropriate analytical method is a critical step in drug development and quality control. While various techniques can be employed for the quantification of a specific analyte, it is essential to validate and, where necessary, cross-validate these methods to ensure the reliability and comparability of the results. This is particularly important when different analytical techniques are used within the same study or across different laboratories.
This guide outlines hypothetical, yet scientifically grounded, experimental protocols for the determination of this compound using HPLC-UV and UV-Vis Spectrophotometry. Furthermore, a comprehensive cross-validation plan is detailed to objectively compare the performance of these two methods.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides high selectivity and sensitivity for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 7.0) in a gradient or isocratic elution. A typical starting point would be a 70:30 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound; a hypothetical maximum absorbance (λmax) of 295 nm is used here.
-
Injection Volume: 10 µL.
Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the phosphate buffer by dissolving a suitable amount of monobasic potassium phosphate in water, adjusting the pH to 7.0 with phosphoric acid, and filtering through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the buffer and acetonitrile in the desired ratio.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
UV-Visible Spectrophotometry Method
This method offers a simpler and faster, though potentially less selective, approach for the quantification of this compound.
Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
Reagent and Standard Preparation:
-
Solvent: Use a suitable solvent in which this compound is soluble and stable, and which has low UV absorbance at the analysis wavelength (e.g., methanol or ethanol).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Procedure:
-
Determine the λmax of this compound by scanning a standard solution from 200 to 400 nm. For this guide, a hypothetical λmax of 295 nm is assumed.
-
Measure the absorbance of the working standard solutions and the sample solution at the λmax against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Cross-Validation Protocol
Cross-validation is essential to ensure that the data generated by the two different analytical methods are comparable.[1][2] This involves analyzing the same set of samples using both the HPLC-UV and UV-Vis spectrophotometric methods and comparing the results.
Key Validation Parameters to be Assessed:
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Selectivity (Specificity): The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For HPLC, this is demonstrated by the separation of the analyte peak from other components. For spectrophotometry, this can be challenging and may require comparison with a more selective method like HPLC.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The following tables summarize the hypothetical performance data for the two analytical methods, which would be obtained during a cross-validation study.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.995 | r² ≥ 0.99 |
| Range (µg/mL) | 1 - 100 | 1 - 50 | - |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% for API |
| Precision (% RSD) | < 2.0% | < 5.0% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | 0.5 | - |
| LOQ (µg/mL) | 0.3 | 1.5 | - |
| Selectivity | High | Moderate | No interference at the retention time/wavelength of the analyte |
Table 2: Hypothetical Cross-Validation Results for Sample Analysis
| Sample ID | Concentration by HPLC-UV (µg/mL) | Concentration by UV-Vis (µg/mL) | % Difference |
| Sample 1 | 25.2 | 26.1 | 3.57% |
| Sample 2 | 49.8 | 51.5 | 3.41% |
| Sample 3 | 74.5 | 76.8 | 3.09% |
| Mean % Difference | 3.36% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Experimental workflow for the UV-Vis spectrophotometric analysis of the target compound.
Caption: Logical workflow for the cross-validation of the HPLC-UV and UV-Vis analytical methods.
References
Comparative Docking Analysis of Pyridazinone Derivatives: A Guide for Drug Discovery Professionals
An in-depth analysis of pyridazinone derivatives and their interactions with key biological targets, supported by molecular docking studies. This guide provides a comparative summary of binding affinities, detailed experimental protocols, and a visual representation of a relevant signaling pathway to aid researchers in the field of drug development.
Pyridazinone and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. This guide focuses on the comparative molecular docking studies of various pyridazinone derivatives, offering insights into their potential as therapeutic agents. The data presented here is compiled from multiple studies to provide a comprehensive overview for researchers and scientists.
Comparative Binding Affinities and Docking Scores
The following table summarizes the binding affinities and docking scores of selected pyridazinone derivatives against various protein targets. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective inhibitors.
| Derivative Class | Target Protein | Derivative Example | Binding Affinity (Ki/IC50) | Docking Score (kcal/mol) | Software Used | Reference |
| Alpha₁-Adrenoceptor Antagonists | α₁-Adrenoceptor | Compound 3k | 1.9 nM (Ki) | Not Reported | Catalyst | [1] |
| Alpha-Adrenoceptor Ligands | α₁-Adrenoceptor | Polymethylene chain derivatives | Subnanomolar range (Ki) | Not Reported | Not Reported | [2] |
| Anticancer Agents | Urokinase | Compound 17 | Not Reported | Not Reported | Not Reported | [3] |
| Anti-HIV Agents | HIV Reverse Transcriptase | Compounds 3a, 3c-h | Not Reported | Favorable binding affinity | Not Reported | [4] |
| Antibacterial Agents | Bacterial Proteins | Compounds 7, 13 | 3.74–8.92 µM (MIC) | Not Reported | Not Reported | [5] |
| Antioxidant Agents | Xanthine Oxidoreductase | Compounds 5a, 5d, 5g, 5j | Not Reported | Good selectivity profile | Molegro Virtual Docker | [6] |
| Antifungal Agents | Fungal Protein (PDB: 5TZ1) | Theoretic pyridazinones | Not Reported | Good binding affinity | PyRx-Virtual Screening Tool | [7] |
| PDE4 Inhibitors | Phosphodiesterase 4B (PDE4B) | Compound 4ba | 251 ± 18 nM (IC50) | Not Reported | Not Reported | [8] |
| Antiproliferative Agents | DNA (PDB: 6BNA) | Compound R67 | Not Reported | -42.683 kJ/mol (Free Binding Energy) | GROMACS | [9] |
| Anticonvulsant Agents | Human Cytosolic Branched Chain Amino Transferase | Compound 11 | Not Reported | -6.2 (Binding Affinity) | PyRx-Virtual Screening Tool | [10] |
Experimental Protocols for Molecular Docking
The methodologies employed in molecular docking studies are critical for the reproducibility and validity of the results. Below are generalized yet detailed protocols based on the reviewed literature.
General Molecular Docking Workflow
A typical molecular docking workflow involves the preparation of the protein and ligand, the docking simulation itself, and the analysis of the results.[11]
Caption: A generalized workflow for molecular docking studies.
Detailed Steps:
-
Protein Preparation:
-
The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are often removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Charges and atom types are assigned using a force field (e.g., CHARMm).
-
The protein is then converted to a suitable format for the docking software (e.g., PDBQT for AutoDock).[11]
-
-
Ligand Preparation:
-
The 2D structures of the pyridazinone derivatives are drawn using chemical drawing software (e.g., ChemDraw, Marvin Sketch).[7][10]
-
These 2D structures are converted to 3D and their energy is minimized using a suitable force field.
-
Rotatable bonds are defined, and the ligand is saved in a format compatible with the docking program.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the protein to specify the search space for the ligand.
-
The docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is run to explore different conformations and orientations of the ligand within the active site.
-
Multiple docking runs are typically performed to ensure the reliability of the results.
-
-
Analysis of Results:
-
The resulting poses are clustered and ranked based on their predicted binding energy or docking score.
-
The best-scoring pose is visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Visualization tools such as PyMOL or Discovery Studio Visualizer are commonly used for this purpose.[11]
-
Signaling Pathway: PDE4 Inhibition
Several pyridazinone derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in inflammation.[8] The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines.
Caption: The signaling pathway of PDE4 inhibition by pyridazinone derivatives.
This guide provides a foundational understanding of the comparative docking studies of pyridazinone derivatives. The presented data and protocols can serve as a valuable resource for researchers aiming to design and develop novel therapeutic agents based on the pyridazinone scaffold.
References
- 1. Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyridazinone derivatives and their affinity towards alpha1-alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Benchmarking Pyridazinone Derivatives Against Standard-of-Care Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 5-(Dimethylamino)-3(2H)-pyridazinone is a research chemical intended for laboratory use only and is not approved for diagnostic or therapeutic applications. This guide provides a comparative analysis of the broader class of pyridazinone derivatives against established standard-of-care drugs in key therapeutic areas to illustrate the potential of this chemical scaffold.
Introduction
The pyridazinone core is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated significant potential across multiple therapeutic areas, including oncology, cardiovascular diseases, and inflammation.[1] This guide benchmarks the preclinical performance of representative pyridazinone derivatives against current standard-of-care drugs in these fields, providing a framework for evaluating their potential in drug discovery and development.
Oncology
Pyridazinone derivatives have emerged as a promising class of anti-cancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.[2] Standard-of-care in oncology is highly dependent on the cancer type, stage, and molecular characteristics. Common therapeutic strategies include chemotherapy, targeted therapy, and immunotherapy.
Comparative Preclinical Efficacy
The following table summarizes the in vitro activity of select pyridazinone derivatives against relevant cancer cell lines and molecular targets, compared to standard-of-care oncology drugs.
| Compound/Drug | Target/Cell Line | Endpoint | Result | Standard of Care |
| Pyridazinone Derivative 1 | VEGFR-2 | IC50 | Varies (nM to µM range) | Sorafenib, Sunitinib |
| Pyridazinone Derivative 2 | MCF-7 (Breast Cancer) | IC50 | 39.0 µM[3] | Doxorubicin (IC50: ~7.67 µM)[4] |
| Pyridazinone Derivative 3 | MDA-MB-231 (Breast Cancer) | IC50 | 35.1 µM[3] | Doxorubicin |
| Pyridazinone Derivative 4 | A549 (Lung Cancer) | IC50 | 5.988 µM[3] | Cisplatin, Paclitaxel |
| Pyridazinone-based nano-formulation | HepG-2 (Liver Cancer) | IC50 | 4.80 µM[5] | Sorafenib (IC50: ~6.18 µM)[5] |
| Pyridazinone-based nano-formulation | HCT-116 (Colon Cancer) | IC50 | 5.24 µM[5] | 5-Fluorouracil, Oxaliplatin |
Signaling Pathway
Cardiovascular Disease
Certain pyridazinone derivatives have demonstrated potent vasodilator effects, suggesting their potential in treating hypertension and other cardiovascular conditions. Standard-of-care drugs for hypertension include ACE inhibitors, beta-blockers, and calcium channel blockers, while antiplatelet agents are used to prevent thrombosis.
Comparative Preclinical Efficacy
The following table compares the vasorelaxant activity of representative pyridazinone derivatives with standard cardiovascular drugs.
| Compound/Drug | Assay | Endpoint | Result | Standard of Care |
| Pyridazinone Derivative 2e | Rat Thoracic Aortic Rings | EC50 | 0.1162 µM[6] | Hydralazine (EC50: 18.21 µM)[6] |
| Pyridazinone Derivative 2h | Rat Thoracic Aortic Rings | EC50 | 0.07154 µM[6] | Hydralazine (EC50: 18.21 µM)[6] |
| Pyridazinone Derivative 2j | Rat Thoracic Aortic Rings | EC50 | 0.02916 µM[6] | Hydralazine (EC50: 18.21 µM)[6] |
| Pyridazinone Derivative 5a | Rat Thoracic Aortic Rings | IC50 | 0.250 mmol[7] | Prazosin (IC50: 0.487 mmol)[7] |
| Pimobendan | In vivo (pigs) | Effect | Systemic vasodilation | Propranolol (No similar effect)[8] |
Experimental Workflow
Inflammation
The anti-inflammatory potential of pyridazinone derivatives has been explored, with some compounds exhibiting selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Standard-of-care for inflammation includes non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and celecoxib.
Comparative Preclinical Efficacy
The following table summarizes the in vitro and in vivo anti-inflammatory activity of select pyridazinone derivatives in comparison to standard anti-inflammatory drugs.
| Compound/Drug | Assay/Target | Endpoint | Result | Standard of Care |
| Pyridazinone Derivative 5a | COX-2 Inhibition | IC50 | 0.77 µM[9] | Celecoxib (IC50: 0.35 µM)[9] |
| Pyridazinone Derivative 5f | COX-2 Inhibition | IC50 | 1.89 µM[9] | Celecoxib (IC50: 0.35 µM)[9] |
| Pyridazinone Derivative 6b | COX-2 Inhibition | IC50 | 0.18 µM[10] | Celecoxib (IC50: 0.35 µM)[10] |
| Pyridazinone Derivative 9a | COX-2 Inhibition | IC50 | 15.50 nM[11] | Celecoxib (IC50: 17.79 nM)[11] |
| Pyridazinone Derivative 16b | COX-2 Inhibition | IC50 | 16.90 nM[11] | Celecoxib (IC50: 17.79 nM)[11] |
| Pyridazinone Derivative 5a | Rat Paw Edema | % Inhibition | Comparable to Indomethacin[9] | Indomethacin |
| Pyridazinone Derivative 9a | Rat Paw Edema | % Edema Reduction (4h) | 3.76%[11] | Celecoxib (4.92%)[11] |
Signaling Pathway
Experimental Protocols
VEGFR-2 Kinase Assay
This in vitro assay quantifies the ability of a compound to inhibit the kinase activity of VEGFR-2.
-
Master Mixture Preparation: A master mix containing kinase buffer, ATP, and a suitable substrate (e.g., a poly-Glu-Tyr peptide) is prepared.[12][13]
-
Plate Setup: The master mixture is dispensed into the wells of a 96-well plate.[12]
-
Compound Addition: The test pyridazinone derivative (at various concentrations) and a positive control (e.g., Sorafenib) are added to respective wells. A DMSO control (no inhibitor) is also included.
-
Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to all wells except the blank.[13]
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[12]
-
Detection: A detection reagent (e.g., Kinase-Glo®) is added, which measures the amount of ATP remaining in the well. The luminescence is read using a microplate reader.[12]
-
Data Analysis: The percentage of VEGFR-2 activity inhibition is calculated for each compound concentration, and the IC50 value is determined.
Isolated Thoracic Aortic Ring Vasorelaxation Assay
This ex vivo assay measures the vasorelaxant effects of a compound on isolated arterial tissue.
-
Tissue Preparation: The thoracic aorta is excised from a euthanized rat and cut into rings of approximately 3 mm in length.[14]
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.[14]
-
Equilibration: The rings are allowed to equilibrate under a resting tension.
-
Contraction: A vasoconstrictor, such as phenylephrine, is added to the bath to induce a stable contraction.[14]
-
Compound Administration: Cumulative concentrations of the test pyridazinone derivative or a standard vasodilator (e.g., Hydralazine) are added to the bath.
-
Measurement: The relaxation of the aortic ring is recorded using a force transducer.
-
Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension, and EC50 values are determined from the concentration-response curves.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of a compound.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.[1]
-
Compound Administration: The test pyridazinone derivative, a standard drug (e.g., Indomethacin), or a vehicle control is administered orally or intraperitoneally.[1]
-
Induction of Edema: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar surface of the rat's right hind paw to induce inflammation.[1]
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[1]
-
Data Analysis: The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Conclusion
The pyridazinone scaffold represents a versatile platform for the development of novel therapeutic agents. Preclinical data indicate that various derivatives exhibit promising activity in oncology, cardiovascular disease, and inflammation, in some cases comparable or superior to established standard-of-care drugs in in vitro and in vivo models. The data presented in this guide, while not specific to this compound, highlights the therapeutic potential of this chemical class. Further research, including comprehensive structure-activity relationship studies, pharmacokinetic profiling, and in vivo efficacy and safety assessments, is warranted to fully elucidate the clinical potential of novel pyridazinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
A Head-to-Head Comparison of Pyridazinone-Based Kinase Inhibitors for Bruton's Tyrosine Kinase (BTK) and C-Terminal Src Kinase (CSK)
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a head-to-head comparison of recently developed pyridazinone-based inhibitors targeting two critical kinases in immunology and oncology: Bruton's Tyrosine Kinase (BTK) and C-Terminal Src Kinase (CSK). The following sections present comparative quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Bruton's Tyrosine Kinase (BTK) Inhibitors: A Comparative Analysis
BTK is a key component of the B-cell receptor (BCR) signaling pathway, making it a crucial target for B-cell malignancies and autoimmune diseases.[1][2] Here, we compare a novel pyrazolo[3,4-d]pyridazinone-based irreversible BTK inhibitor, herein referred to as Compound 8 , with the established first-in-class BTK inhibitor, Ibrutinib .[1]
Data Presentation: Biochemical Potency and Pharmacokinetics
The following table summarizes the in vitro potency and pharmacokinetic profiles of Compound 8 and Ibrutinib.
| Parameter | Compound 8 | Ibrutinib | Reference |
| Biochemical IC50 (BTK) | 2.1 nM | 2.0 nM | [1] |
| Plasma Protein Binding | >95% (Human, Rat, Mouse) | >95% (Human, Rat, Mouse) | [1] |
| CYP Inhibition (IC50) | >10 µM (for 5 major enzymes) | 9.7 µM (against 2C9) | [1] |
| hERG Liability (IC50) | 5.6 µM | 7.7 µM | [1] |
| Oral Bioavailability (Mouse) | Data not provided | Data not provided | |
| In Vivo Efficacy (Mouse CIA model) | Significant inhibition at 3 mg/kg | Equivalent efficacy at 10 mg/kg | [3] |
Experimental Protocols
This assay determines the concentration of an inhibitor required to reduce the activity of the purified BTK enzyme by 50%.
-
Reagents and Materials : Recombinant human BTK enzyme, kinase buffer, ATP, substrate peptide, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™).
-
Procedure :
-
A solution of the BTK enzyme and substrate peptide is prepared in the kinase buffer.
-
Serial dilutions of the test compounds are added to the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The detection reagent is added to measure the amount of ADP produced, which is inversely proportional to the inhibitor's activity.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This model is used to evaluate the therapeutic efficacy of anti-inflammatory compounds in an animal model of rheumatoid arthritis.[1]
-
Animal Model : DBA/1 mice are typically used for this model.
-
Induction of Arthritis : Arthritis is induced by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given after 21 days.
-
Treatment : Once arthritis is established, mice are orally administered with the test compound (e.g., Compound 8) or the reference drug (e.g., Ibrutinib) daily for a specified period. A vehicle control group is also included.
-
Efficacy Assessment : The severity of arthritis is evaluated by scoring the degree of paw swelling and inflammation. Body weight is also monitored.
-
Data Analysis : The reduction in arthritis scores in the treated groups is compared to the vehicle control group to determine the in vivo efficacy.
Signaling Pathway and Experimental Workflow
Caption: BTK Signaling Pathway and Point of Inhibition.
Caption: Workflow for the Collagen-Induced Arthritis (CIA) Model.
C-Terminal Src Kinase (CSK) Inhibitors: A Comparative Analysis
CSK is a negative regulator of Src-family kinases (SFKs), such as LCK in T-cells. Inhibition of CSK can enhance T-cell activation, making it an attractive target for immuno-oncology.[4] This section compares a series of pyridazinone and pyrazolo[1,5-a]pyridine-based CSK inhibitors.
Data Presentation: Biochemical, Cellular Potency, and Metabolic Stability
The following table summarizes the in vitro potency and metabolic stability of representative pyridazinone and pyrazolo[1,5-a]pyridine CSK inhibitors.
| Compound | Scaffold | CSK HTRF IC50 | LCK IC50 | Cellular ZAP-70 EC50 | Human Liver Microsome T1/2 | Mouse Liver Microsome T1/2 | Reference |
| 4 | Pyridazinone | < 3 nM | > 10,000 nM | 1,200 nM | Short | Moderate | [4] |
| 6 | Pyridazinone | < 3 nM | > 10,000 nM | 1,000 nM | Low | Low | [4] |
| 13 | Pyrazolo[1,5-a]pyridine | < 3 nM | > 10,000 nM | 49 nM | Long | Long | [4] |
| 14 | Pyrazolo[1,5-a]pyridine | < 3 nM | > 10,000 nM | 100 nM | Long | Long | [4] |
Experimental Protocols
This is a proximity-based assay used to measure the biochemical potency of inhibitors against the CSK enzyme.
-
Reagents and Materials : Recombinant human CSK enzyme, a biotinylated peptide substrate, ATP, streptavidin-XL665, and an anti-phosphotyrosine antibody labeled with europium cryptate.
-
Procedure :
-
The CSK enzyme, peptide substrate, and test compounds are incubated together.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the detection reagents (streptavidin-XL665 and the europium cryptate-labeled antibody) are added.
-
If the substrate is phosphorylated by CSK, the antibody binds, bringing the europium and XL665 into close proximity, resulting in a FRET signal.
-
The HTRF signal is measured on a plate reader. A decrease in the signal indicates inhibition of CSK activity.
-
IC50 values are determined from the dose-response curves.
-
This assay measures the ability of a CSK inhibitor to enhance T-cell receptor (TCR) signaling in a cellular context by measuring the phosphorylation of a downstream target, ZAP-70.
-
Cell Line : Jurkat T-cells are commonly used.
-
Procedure :
-
Jurkat cells are pre-incubated with various concentrations of the CSK inhibitor.
-
The TCR is then stimulated, for example, with an anti-CD3 antibody.
-
After a short incubation, the cells are lysed.
-
The level of phosphorylated ZAP-70 in the cell lysates is quantified using an immunoassay, such as ELISA or Western blotting.
-
An increase in ZAP-70 phosphorylation in the presence of the inhibitor indicates CSK inhibition.
-
EC50 values are calculated from the dose-response curves.
-
Signaling Pathway and Experimental Workflow
Caption: CSK Signaling Pathway and Point of Inhibition.
Caption: Workflow for the Cellular ZAP-70 Phosphorylation Assay.
References
- 1. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of 5-(Dimethylamino)-3(2H)-pyridazinone in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern techniques for validating the cellular target engagement of 5-(Dimethylamino)-3(2H)-pyridazinone, a member of the versatile pyridazinone class of compounds known for their diverse biological activities, including kinase inhibition.[1][2][3][4][5][6][7] Objective evaluation of if and how a compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery and development. This document outlines and compares key methodologies, presenting supporting data formats and detailed experimental protocols to aid researchers in selecting the most appropriate strategy for their specific needs.
Introduction to Cellular Target Engagement
In drug discovery, confirming that a bioactive compound directly interacts with its intended molecular target within a living cell is paramount. This process, known as target engagement, provides crucial evidence for the compound's mechanism of action and helps to differentiate on-target from off-target effects. A variety of techniques have been developed to measure and quantify this engagement, each with its own set of advantages and limitations. This guide focuses on three widely adopted methods for assessing the target engagement of small molecules like this compound: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA®), and Kinobeads-based chemoproteomics.
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparative summary of the three highlighted techniques.
| Feature | NanoBRET™ Target Engagement | Cellular Thermal Shift Assay (CETSA®) | Kinobeads/Chemoproteomics |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[8][9] | Ligand-induced thermal stabilization of the target protein.[10][11][12][13][14][15] | Competitive binding of the compound against a broad-spectrum of immobilized kinase inhibitors (kinobeads).[10][16][17][18][19][20] |
| Cellular Context | Live cells.[8][21] | Live cells, cell lysates, or tissues.[12][15] | Cell lysates.[10][16] |
| Target Requirement | Genetically engineered target (NanoLuc® fusion).[8][9] | Endogenous or overexpressed target. | Endogenous kinases.[19] |
| Readout | Ratiometric BRET signal.[9] | Western blot, mass spectrometry, or other protein detection methods.[11][12] | Mass spectrometry-based quantification of bead-bound proteins.[16][20] |
| Throughput | High-throughput (96- to 384-well plates).[8] | Low to high-throughput, depending on the readout method.[11] | Low to medium-throughput. |
| Quantitative Data | IC50/EC50 values, affinity, residence time.[8] | Thermal shift (ΔTm), isothermal dose-response curves.[12][13] | IC50 values, kinase selectivity profiles.[16][18] |
| Advantages | Real-time measurements in live cells, high sensitivity, quantitative.[8][21] | No target modification required, applicable to various target classes, can be used in tissues.[12][15] | Unbiased profiling of multiple kinases, identifies on- and off-targets.[19][20] |
| Limitations | Requires genetic modification of the target, potential for artifacts from overexpression. | Can be low-throughput with Western blot readout, not all proteins show a thermal shift.[11] | Indirect measurement in lysates, may not fully reflect the cellular environment, limited to ATP-competitive inhibitors.[19] |
Signaling Pathway and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate a generic kinase signaling pathway that could be targeted by a pyridazinone inhibitor, and the experimental workflows for the compared target engagement assays.
Caption: A generic kinase signaling cascade potentially inhibited by this compound.
Caption: Simplified workflows for NanoBRET™, CETSA®, and Kinobeads target engagement assays.
Experimental Protocols
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of this compound to its target kinase in live cells.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase and a carrier DNA using a suitable transfection reagent.
-
Plate the transfected cells into a 96- or 384-well white assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound.
-
Add the NanoBRET™ fluorescent tracer and the test compound to the cells.
-
Incubate the plate at 37°C and 5% CO2 for 2 hours.
-
Add the Nano-Glo® substrate to the wells.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-enabled plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
Objective: To determine if this compound binds to and stabilizes its target protein in cells.
Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with either vehicle control or a specific concentration of this compound and incubate for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
For Western blot analysis, quantify the band intensities.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
For isothermal dose-response experiments, heat all samples at a single temperature and plot the amount of soluble protein against the compound concentration to determine an EC50 value.
-
Kinobeads/Chemoproteomics Assay
Objective: To profile the kinase targets of this compound in an unbiased manner.
Methodology:
-
Lysate Preparation and Compound Incubation:
-
Prepare a native cell lysate from the cell line of interest.
-
Incubate the lysate with different concentrations of this compound or a DMSO control.
-
-
Competitive Binding with Kinobeads:
-
Add kinobeads (sepharose beads coupled with a mixture of broad-spectrum kinase inhibitors) to the lysates.[20]
-
Incubate to allow for competitive binding between the test compound and the kinobeads for the kinase targets.
-
-
Protein Digestion and Mass Spectrometry:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute and digest the bead-bound proteins into peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins that were pulled down by the kinobeads.
-
Determine the displacement of each kinase from the beads by the test compound by comparing the protein abundance in the compound-treated samples to the control.
-
Generate dose-response curves for the displaced kinases to determine their respective IC50 values, revealing the selectivity profile of the compound.[16]
-
Conclusion
Validating the target engagement of this compound is a critical step in its development as a potential therapeutic agent. The choice between NanoBRET™, CETSA®, and Kinobeads will depend on the specific research question, available resources, and the stage of the drug discovery process. NanoBRET™ offers a sensitive and quantitative live-cell assay but requires genetic modification of the target. CETSA® provides a label-free method to assess target binding in a more native context, while Kinobeads-based chemoproteomics allows for the unbiased profiling of kinase selectivity. A combination of these approaches can provide a comprehensive understanding of the compound's cellular mechanism of action.
References
- 1. scispace.com [scispace.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. This compound|CAS 82226-43-5 [benchchem.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 20. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Synthetic Methods for 5-(Dimethylamino)-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 5-(Dimethylamino)-3(2H)-pyridazinone. As no direct published methods for this specific compound were identified, this document outlines potential synthetic pathways based on established methodologies for analogous pyridazinone derivatives. The reproducibility of each key transformation is discussed with supporting data from the literature.
Proposed Synthetic Pathways
Two primary synthetic strategies are proposed for the synthesis of this compound:
-
Route A: Nucleophilic Aromatic Substitution. This approach involves the synthesis of a 5-halo-3(2H)-pyridazinone precursor, followed by a nucleophilic substitution reaction with dimethylamine.
-
Route B: N-Alkylation of a 5-Amino Precursor. This strategy begins with the synthesis of 5-amino-3(2H)-pyridazinone, which is then subjected to N-methylation to yield the final product.
The following sections detail the experimental considerations and reproducibility data for each proposed route.
Route A: Nucleophilic Aromatic Substitution
This pathway is centered on the displacement of a halogen atom at the C5 position of the pyridazinone ring by dimethylamine.
Logical Workflow for Route A
Caption: Proposed synthetic workflow for Route A.
Data Summary for Analogous Reactions
The following table summarizes experimental data for reactions analogous to the key steps in Route A, providing insights into expected yields and reaction conditions.
| Reaction Step | Analogous Substrate | Reagents and Conditions | Yield (%) | Reference |
| Halogenated Pyridazinone Synthesis | Mucochloric acid and benzene | 1. AlCl₃; 2. PCl₅/POCl₃ | Not specified | [1] |
| Halogenated Pyridazinone Synthesis | 5,6-bis(4-substitutedphenyl)-3-(2H)-pyridazinones | POCl₃, 100°C, several hours | 57% | [2] |
| Nucleophilic Substitution | 4,5-Dichloro-2-phenyl-pyridazinone | 20% aqueous ammonia, 100-110°C, 4 hours (in autoclave) | 91% | [3] |
| Nucleophilic Substitution | 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine | Glacial acetic acid, reflux, 6 hours | Not specified | [4] |
Experimental Protocols for Key Steps (Analogous Reactions)
1. Synthesis of 3-Chloro-5,6-bis(4-methoxyphenyl)-pyridazine-4-carbonitrile [2]
-
A mixture of 5,6-bis(4-methoxyphenyl)-3-(2H)-pyridazinone-4-carbonitrile (0.002 mol) and phosphoryl chloride (6 ml) was heated to 100°C in an oil bath for 9 hours.
-
The reaction mixture was then cooled and poured onto crushed ice.
-
The resulting solid was filtered, washed with water, and recrystallized from an appropriate solvent to yield the 3-chloro derivative.
2. Synthesis of 4-Chloro-5-amino-2-phenyl-3(2H)-pyridazinone [3]
-
A mixture of 4,5-dichloro-2-phenyl-pyridazinone (2.41 g), 4-hydroxyphenyl-acetic acid (1.0 g), and 20% aqueous ammonia (20 ml) was heated to 100-110°C with stirring in a small autoclave for 4 hours.
-
The reaction mixture was cooled to room temperature.
-
The resulting precipitate was isolated by filtration, washed with water, and dried to yield the pure product.
Route B: N-Alkylation of a 5-Amino Precursor
This alternative pathway involves the formation of 5-amino-3(2H)-pyridazinone, followed by the introduction of two methyl groups onto the amino nitrogen.
Logical Workflow for Route B
Caption: Proposed synthetic workflow for Route B.
Data Summary for Analogous Reactions
The following table summarizes experimental data for reactions analogous to the key steps in Route B.
| Reaction Step | Analogous Substrate | Reagents and Conditions | Yield (%) | Reference |
| Amino-pyridazinone Synthesis | 4,5-Dichloro-2-phenyl-pyridazinone | 20% aqueous ammonia, 100-110°C, 4 hours | 91% | [3] |
| N-Methylation | Diversely substituted 3(2H)-pyridazinones | N,N-dimethylformamide dimethylacetal, DMF | Efficient | [5] |
Experimental Protocols for Key Steps (Analogous Reactions)
1. Synthesis of 4-Amino-3,6-dimethoxypyridazine
-
While a specific protocol for 5-amino-3(2H)-pyridazinone was not found, a related synthesis of 4-amino-3,6-dimethoxypyridazine involved the reaction with tosyl chloride in pyridine, leading to various sulfonamide products, indicating the reactivity of the amino group.[6] A more direct amination, similar to the one described for the chloro-derivative[3], would be a more plausible approach.
2. N-Methylation of 3(2H)-pyridazinones [5]
-
A series of diversely substituted 3(2H)-pyridazinones were efficiently N-methylated at the 2-position by treatment with N,N-dimethylformamide dimethylacetal in DMF. While this demonstrates N-methylation on the ring, similar reagents could potentially be explored for the N-methylation of an exocyclic amino group, although chemoselectivity could be a challenge.
Discussion on Reproducibility
Route A: Nucleophilic Aromatic Substitution
-
Synthesis of 5-Halo-3(2H)-pyridazinone: The synthesis of halogenated pyridazinones often involves harsh reagents like POCl₃, which can lead to variability in yield and purity depending on the reaction time, temperature control, and work-up procedure.[2] The purity of the starting materials is also crucial for reproducible outcomes.
-
Nucleophilic Substitution: The nucleophilic aromatic substitution step is generally reproducible, especially when a significant excess of the amine is used or when the reaction is carried out under pressure in an autoclave to ensure the retention of a volatile amine like dimethylamine.[3] The choice of solvent and base can significantly impact the reaction rate and the formation of byproducts.
Route B: N-Alkylation of a 5-Amino Precursor
-
Synthesis of 5-Amino-3(2H)-pyridazinone: The direct amination of a halogenated precursor is a high-yielding reaction.[3] However, the regioselectivity of the initial pyridazinone synthesis can be a point of concern for reproducibility if multiple reactive sites are present on the starting materials.
-
N-Methylation: The N-methylation of the 5-amino group presents a significant challenge in terms of selectivity. It is likely that methylation could also occur on the ring nitrogens, leading to a mixture of products that would be difficult to separate. Controlling the stoichiometry of the methylating agent and the reaction conditions would be critical for achieving a reproducible synthesis of the desired product. The use of a protecting group on one of the ring nitrogens might be necessary to ensure selective methylation of the exocyclic amino group.
Conclusion
Both proposed synthetic routes for this compound are theoretically viable based on analogous reactions reported in the literature.
-
Route A (Nucleophilic Aromatic Substitution) appears to be the more straightforward and likely more reproducible pathway. The key steps, synthesis of a halo-precursor and subsequent nucleophilic substitution, are well-established transformations for this class of compounds.
-
Route B (N-Alkylation of a 5-Amino Precursor) presents significant challenges regarding the selective methylation of the exocyclic amino group over the ring nitrogens. This could lead to complex product mixtures and purification difficulties, making it a less reproducible method without further optimization and potentially the use of protecting groups.
For researchers aiming to synthesize this compound, focusing on the development and optimization of Route A is recommended as the more promising and reproducible approach.
References
- 1. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 5,6-bis-(4-substitutedphenyl)-2<i>H</i>(3)-pyridazinones: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. prepchem.com [prepchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyridazine Derivatives. XII. Reaction of Amino-3 (2H) pyridazinone Derivatives with Tosyl Chloride [jstage.jst.go.jp]
Safety Operating Guide
Safe Disposal of 5-(Dimethylamino)-3(2H)-pyridazinone: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling 5-(Dimethylamino)-3(2H)-pyridazinone must adhere to strict safety protocols to mitigate risks and ensure proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory personnel in the safe management of this chemical.
Chemical and Physical Properties
A summary of the key properties of this compound hydrochloride is provided below. This data is essential for understanding the chemical's characteristics and for conducting a thorough risk assessment prior to handling and disposal.
| Property | Value |
| CAS Number | 41773-19-7 |
| Molecular Formula | C₆H₁₀ClN₃O |
| Molecular Weight | 175.62 g/mol |
| Synonyms | 5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride |
Hazard Identification and Safety Precautions
According to the safety data sheet, this compound hydrochloride is associated with the following hazards.[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Experimental Protocol: Proper Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
- If there is a risk of inhalation of dust or vapors, use a NIOSH-approved respirator.
2. Waste Collection:
- Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container.
- The container should be made of a material compatible with the chemical.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
3. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
- Carefully sweep or scoop up the absorbed material and place it into the designated waste container.
- Clean the spill area with soap and water.[1]
- Report the spill to your laboratory supervisor and EHS department.
4. Final Disposal:
- All waste containing this compound must be disposed of as hazardous chemical waste.
- The primary disposal route is through an approved waste disposal plant.[1] This typically involves incineration at a licensed facility.
- Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. They will provide specific instructions on labeling, storage, and pickup schedules.
- Crucially, consult local, state, and federal regulations for any additional disposal requirements. [1] Do not discharge the chemical down the drain or dispose of it in regular trash.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(Dimethylamino)-3(2H)-pyridazinone
This guide provides critical safety, handling, and disposal information for 5-(Dimethylamino)-3(2H)-pyridazinone, tailored for laboratory and drug development professionals. The following procedures are based on the safety data sheet for the hydrochloride salt of this compound and represent best practices for minimizing exposure and ensuring a safe working environment.
Hazard Summary
This compound hydrochloride is classified as a hazardous substance. The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[1] Contact can cause skin and serious eye irritation, as well as respiratory irritation.[1]
| Hazard Statement | GHS Classification |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles are mandatory.[2] A face shield should be worn over safety glasses if there is a risk of splashing.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection.[4] Gloves should be inspected before use and changed immediately upon contamination.[4][5] For prolonged or high-risk tasks, consider double gloving.[4] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[2] Clothing worn underneath should be made of natural fibers like cotton.[3][4] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the foot are required.[3][4] Perforated shoes, sandals, and open-toed footwear are not permitted in the laboratory.[4] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator may be necessary.[3] |
Safe Handling Protocol
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available, inspected for integrity, and worn correctly.[4]
-
Locate the nearest safety shower and eyewash station before beginning work.
-
Have appropriate spill containment materials readily available.
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[1][6]
-
Use only in a well-ventilated area or a chemical fume hood.[1]
-
Keep the container tightly closed when not in use.[1]
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4]
-
Decontaminate the work surface and any equipment used.
-
Remove and properly dispose of contaminated PPE.
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[1]
Waste Characterization and Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatible.
Container Management:
-
Use containers that are in good condition and compatible with the chemical.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area.
Disposal:
-
Dispose of contents and container in accordance with all local, state, and federal regulations.[1][6] This should be done through an approved waste disposal plant.[1]
-
Do not allow the product to enter drains, waterways, or soil.[1]
First Aid Measures
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[6] Call a poison center or doctor if you feel unwell.
Caption: Safe handling workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
